ethyl 5-methoxy-1H-indazole-6-carboxylate
説明
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特性
IUPAC Name |
ethyl 5-methoxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-5-9-7(6-12-13-9)4-10(8)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOCNIPWWLMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=NNC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ethyl 5-methoxy-1H-indazole-6-carboxylate CAS number and identifiers
An In-Depth Technical Guide to Ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1403766-78-8)
Executive Summary
In the landscape of modern medicinal chemistry, the indazole heterocycle stands as a privileged scaffold, frequently utilized as a bioisostere for indoles and benzimidazoles. Specifically, ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1403766-78-8)[1] serves as a highly tunable, advanced intermediate. By strategically positioning an electron-donating methoxy group at C5 and a versatile ethyl ester at C6, this molecule provides a precise vector for developing ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2]. This whitepaper details the structural causality, synthetic methodologies, and analytical validation required to leverage this compound in drug development workflows.
Chemical Identity & Core Identifiers
Before deploying this building block in complex syntheses, it is critical to verify its core identifiers. The ethyl ester variant is often selected over its methyl counterpart (CAS 1227268-80-5)[3] when slightly higher lipophilicity is required during early-stage organic extractions.
| Property | Value |
| Chemical Name | Ethyl 5-methoxy-1H-indazole-6-carboxylate |
| CAS Registry Number | 1403766-78-8[1] |
| MDL Number | MFCD23106273[1] |
| Molecular Formula | C11H12N2O3[1] |
| Molecular Weight | 220.22 g/mol [1] |
| Structural Class | Bicyclic Heteroaromatic / Indazole Carboxylate Ester |
Structural Causality in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is engineered into pharmaceutical pipelines. Every functional group on this molecule serves a distinct mechanistic purpose:
-
The 1H-Indazole Core (Hinge Binder): The indazole ring is a critical hinge-binding motif. In the ATP-binding pocket of kinases (such as FLT3 or VEGFR), the N1-H acts as a potent hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor[4]. This dual capability anchors the molecule within the kinase domain.
-
The 5-Methoxy Substituent (Electronic & Steric Modulator): The electron-donating –OCH₃ group at the C5 position increases the electron density of the indazole system, subtly lowering the pKa of the N1 proton to strengthen hydrogen bonding. Sterically, it occupies specific hydrophobic gatekeeper pockets and blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C5 position, thereby increasing the half-life of the final API.
-
The 6-Carboxylate Ethyl Ester (Synthetic Handle): The ester at C6 is not typically present in the final drug. Instead, it is a versatile synthetic handle. It undergoes controlled saponification to yield 5-methoxy-1H-indazole-6-carboxylic acid, which is subsequently subjected to amide coupling (using reagents like EDC/HOAt) to generate active carboxamides[5]. These carboxamides are the primary pharmacophores in numerous targeted therapies[2].
Applications in Targeted Therapeutics
Once functionalized, derivatives of this indazole core are deployed against aggressive oncological and autoimmune targets. For instance, replacing the ester with complex phenyl amides yields potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML)[4]. Furthermore, these scaffolds are increasingly utilized as target-binding ligands in IRAK4-degrading PROTACs for inflammatory diseases[2].
Mechanism of indazole-based kinase inhibitors blocking ATP-binding pockets.
Synthetic Methodologies & Self-Validating Protocols
The construction of the 1H-indazole core typically relies on the diazotization and subsequent intramolecular cyclization of an o-toluidine derivative[6]. The following protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream resources are wasted.
Protocol: Synthesis of Ethyl 5-methoxy-1H-indazole-6-carboxylate
Starting Material: Ethyl 4-amino-5-methoxy-2-methylbenzoate.
-
Diazotization (0°C):
-
Suspend the starting aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 ratio). Cool the reaction vessel strictly to 0°C using an ice-brine bath[6].
-
Causality: Strict temperature control prevents the premature decomposition of the highly reactive diazonium salt into a phenol.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise.
-
Self-Validation Check: The suspension will clarify into a pale-yellow solution. An aliquot quenched in methanol and analyzed via LC-MS must show the complete disappearance of the starting aniline mass (M+H), confirming 100% conversion to the diazonium intermediate.
-
-
Intramolecular Cyclization (Room Temperature):
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12–18 hours[6].
-
Causality: The methyl group adjacent to the diazonium moiety undergoes a base/acid-mediated tautomerization, allowing the terminal nitrogen of the diazonium to attack the benzylic carbon, closing the pyrazole ring.
-
-
Aqueous Workup & Extraction:
-
Pour the reaction mixture over crushed ice and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude brown oil via silica gel column chromatography using a gradient of Hexanes/EtOAc (typically 9:1 to 7:3)[6].
-
Synthetic workflow and validation for ethyl 5-methoxy-1H-indazole-6-carboxylate.
Analytical Characterization & Validation
To ensure absolute trustworthiness in your API synthesis, the purified ethyl 5-methoxy-1H-indazole-6-carboxylate must be rigorously characterized. The presence of the indazole core and the intact ester are confirmed via ¹H-NMR (typically in DMSO-d₆ or CDCl₃).
Table 2: Expected ¹H-NMR Spectral Signatures (400 MHz, DMSO-d₆)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Significance |
| Indazole N1-H | ~13.0 - 13.2 | Broad Singlet | 1H | Confirms successful pyrazole ring closure; highly exchangeable. |
| C3-H (Indazole) | ~8.0 - 8.1 | Singlet | 1H | Characteristic isolated proton of the indazole heteroaromatic system. |
| C7-H (Aromatic) | ~7.8 - 7.9 | Singlet | 1H | Deshielded by the adjacent carboxylate group at C6. |
| C4-H (Aromatic) | ~7.2 - 7.3 | Singlet | 1H | Shielded relative to C7 due to the electron-donating C5-methoxy. |
| Ester -CH₂- | ~4.3 - 4.4 | Quartet | 2H | Confirms the retention of the ethyl ester (coupled to terminal CH₃). |
| Methoxy -OCH₃ | ~3.9 - 4.0 | Singlet | 3H | Confirms the presence of the C5 ether linkage. |
| Ester -CH₃ | ~1.3 - 1.4 | Triplet | 3H | Terminal methyl group of the ethyl ester. |
Note: LC-MS analysis should yield a clean [M+H]⁺ peak at m/z 221.2, confirming the molecular weight of 220.22 g/mol [1].
References
-
001Chemical. Search CAS 1403766-78-8 - Ethyl 5-methoxy-1H-indazole-6-carboxylate. Retrieved from [Link]
-
National Institutes of Health (PMC). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from[Link]
- Google Patents.EP4238968A1 - Indazole derivative, and preparation method therefor and use thereof (IRAK4 PROTACs).
Sources
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- 2. EP4238968A1 - Indazole derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 3. Methyl 5-methoxy-1H-indazole-6-carboxylate | 1227268-80-5 [sigmaaldrich.com]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]
spectral data for ethyl 5-methoxy-1H-indazole-6-carboxylate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-methoxy-1H-indazole-6-carboxylate
Introduction
Ethyl 5-methoxy-1H-indazole-6-carboxylate is a heterocyclic compound featuring the indazole bicyclic system. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active molecules. Accurate structural elucidation and purity confirmation are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and definitive profile of the molecular structure.
This guide serves as a technical resource for scientists and professionals, offering a detailed analysis of the expected spectral data for ethyl 5-methoxy-1H-indazole-6-carboxylate. It explains the causality behind the spectral features, provides standardized protocols for data acquisition, and synthesizes information from established literature on related indazole structures to present a complete characterization framework.
Molecular Structure and Analytical Workflow
The foundational step in any spectral analysis is a clear understanding of the molecule's structure, including its key functional groups and proton/carbon environments.
Caption: Chemical structure of ethyl 5-methoxy-1H-indazole-6-carboxylate.
The analytical process follows a logical sequence to ensure comprehensive characterization.
Caption: Workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.
Expertise & Protocol: The "Why" of Experimental Choices
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable data.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) for indazole compounds. This is because the acidic N-H proton readily exchanges with trace water in CDCl₃, leading to signal broadening or disappearance. DMSO-d₆ is a more robust solvent for observing labile protons like N-H and O-H.[1][2]
-
Field Strength: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic protons and reducing spectral overlap.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-methoxy-1H-indazole-6-carboxylate in 0.6 mL of DMSO-d₆.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.[4]
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Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectrum.
¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Expert Insights |
| ~13.2 | Broad Singlet (br s) | N1-H | The indazole N-H proton is characteristically deshielded, appearing at a very low field due to its acidic nature and involvement in intermolecular hydrogen bonding. Its signal is often broad.[3][5] |
| ~8.10 | Singlet (s) | C3-H | This proton is attached to the pyrazole part of the ring system. It appears as a singlet as it lacks adjacent proton neighbors for coupling.[3][5] |
| ~7.65 | Singlet (s) | C7-H | This proton is on the benzene portion of the ring. It is deshielded by the ring current and the adjacent pyrazole nitrogen. It is predicted to be a singlet due to the substitution pattern. |
| ~7.15 | Singlet (s) | C4-H | This is the second proton on the benzene ring. It is shielded relative to C7-H by the electron-donating effect of the C5-methoxy group. It appears as a singlet. |
| ~4.35 | Quartet (q) | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.[4][6] |
| ~3.90 | Singlet (s) | -O-CH₃ | The methoxy group protons are shielded and appear as a sharp singlet as they have no adjacent protons.[6] |
| ~1.35 | Triplet (t) | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.[4][6] |
¹³C NMR Spectral Analysis (Predicted, 101 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~166.0 | Ester C =O | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field in the spectrum, a characteristic feature of this functional group.[4][7] |
| ~155.0 | C 5-OCH₃ | Aromatic carbon directly attached to the electron-donating oxygen of the methoxy group, causing significant deshielding. |
| ~141.0 | C 7a | Bridgehead carbon adjacent to the N1 atom of the pyrazole ring. |
| ~134.0 | C 3 | Carbon in the pyrazole ring attached to a proton. Its chemical shift is a useful probe for determining substitution patterns in indazoles.[8] |
| ~122.0 | C 3a | Bridgehead carbon shared between the two rings. |
| ~121.0 | C 6 | Aromatic carbon bearing the carboxylate substituent. |
| ~114.0 | C 7 | Aromatic carbon adjacent to the N1 atom. |
| ~98.0 | C 4 | Aromatic carbon significantly shielded by the ortho-methoxy group. |
| ~61.0 | -O-C H₂-CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the attached oxygen.[4] |
| ~56.0 | -O-C H₃ | The methoxy group carbon, a typical value for this functional group.[6] |
| ~14.5 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester, appearing in the aliphatic upfield region.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for the identification of key functional groups based on their characteristic vibrational frequencies.
Principles & Protocol
The analysis relies on the principle that chemical bonds vibrate at specific frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum.
Experimental Protocol
-
Technique: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.
IR Spectral Interpretation
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expert Insights |
| 3300 - 3100 (broad) | N-H Stretch | 1H-Indazole | A broad, prominent peak in this region is highly characteristic of the N-H bond in the indazole ring, with broadening caused by hydrogen bonding.[3][9] |
| 3100 - 3000 | C-H Stretch | Aromatic | These absorptions correspond to the C-H bonds on the aromatic ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic | These peaks arise from the C-H bonds of the ethyl and methoxy groups.[7] |
| ~1715 (strong, sharp) | C=O Stretch | Ethyl Ester | A very strong and sharp absorption band in this region is definitive proof of the ester carbonyl group.[4][7] |
| 1620 - 1450 | C=C / C=N Stretch | Aromatic & Pyrazole Rings | These multiple bands correspond to the stretching vibrations within the bicyclic indazole ring system.[3][9] |
| ~1250 and ~1050 | C-O Stretch | Ester and Ether | These bands are associated with the C-O single bond stretching of the ester and the aryl-ether (methoxy) functionalities. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound and offers structural clues through the analysis of its fragmentation patterns.
Principles & Protocol
The experiment involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[10]
Experimental Protocol
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.[4]
-
Sample Introduction: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
MS Data Analysis
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Exact Mass: 220.0848 g/mol
-
Expected [M+H]⁺ Ion: m/z 221.0921
The fragmentation pattern provides a fingerprint that helps confirm the structure. A plausible fragmentation pathway initiated from the molecular ion is visualized below.
Caption: Plausible EI fragmentation pathway for the target molecule.
-
Key Fragmentation: A primary fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to give an acylium ion at m/z 175. Another common pathway is a McLafferty rearrangement leading to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z 192. Subsequent loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring is a characteristic fragmentation of the indazole core, which would lead to a fragment at m/z 148 from the m/z 175 ion.[3]
Conclusion
The collective data from NMR, IR, and MS provide a detailed and unambiguous structural confirmation of ethyl 5-methoxy-1H-indazole-6-carboxylate. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=O, C-O), and high-resolution mass spectrometry validates the molecular formula and offers corroborating structural evidence through fragmentation analysis. This comprehensive spectroscopic profile is essential for ensuring the identity, purity, and quality of the compound for any research or development application.
References
- The Royal Society of Chemistry. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
- Wiley-VCH. (2007). Supporting Information.
- PMC. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full....
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold.
- Rsc.org. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- ResearchGate. (2016, April 07). 13 C NMR of indazoles.
- BLD Pharm. (n.d.). 865887-16-7|Ethyl 5-methoxy-1H-indazole-3-carboxylate.
- Benchchem. (n.d.). Methyl 5-methoxy-1H-indazole-6-carboxylate.
- PMC. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate.
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
- Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
- Benchchem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
- Sigma-Aldrich. (n.d.). Ethyl 5-hydroxy-1H-indazole-6-carboxylate.
- MilliporeSigma. (n.d.). ethyl 5-hydroxy-1H-indazole-6-carboxylate | 1206800-78-3.
- PMC. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.
- ResearchGate. (2025, October 12). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
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- 6. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
biological activity of ethyl 5-methoxy-1H-indazole-6-carboxylate
The Biological Activity and Synthetic Utility of Ethyl 5-Methoxy-1H-Indazole-6-Carboxylate in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to developing highly selective targeted therapies. As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently leverage ethyl 5-methoxy-1H-indazole-6-carboxylate (and its methyl ester counterpart) not as a final therapeutic agent, but as a highly specialized, bioactive building block.
This compound serves as a critical intermediate in the synthesis of potent kinase inhibitors and ion channel modulators. By understanding the specific electronic and steric contributions of the 5-methoxy and 6-carboxylate substitutions on the indazole core, researchers can rationally design molecules that overcome resistance mutations, improve target residence time, and eliminate off-target toxicity.
Structural Rationale: The "Privileged" Indazole Scaffold
To understand the biological utility of ethyl 5-methoxy-1H-indazole-6-carboxylate, we must deconstruct the causality behind its structural components. We do not use this scaffold arbitrarily; every functional group serves a distinct mechanistic purpose in target engagement[1].
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The 1H-Indazole Core (The Anchor): The bicyclic indazole ring is a bioisostere of purine. The N1-N2 motif acts as a dual hydrogen-bond donor/acceptor system that perfectly anchors into the hinge region of the ATP-binding pocket in kinases. It is a universally recognized hinge-binding motif[2].
-
The 5-Methoxy Substituent (The Modulator): Why place a methoxy group at the C5 position? The methoxy group acts as an electron-donating group (EDG). This increases the electron density of the indazole ring, which subtly modulates the pKa of the N1-H, strengthening its hydrogen-bonding capacity with the kinase hinge backbone. Furthermore, the oxygen atom serves as a secondary hydrogen-bond acceptor, while the steric bulk of the methyl group restricts the conformational flexibility of adjacent substituents, locking the molecule into its bioactive conformation[1][3].
-
The 6-Carboxylate Ester (The Vector): The ethyl ester is a stable, lipophilic protecting group during upstream synthesis. In late-stage functionalization, it is saponified and coupled with various amines to form indazole-6-carboxamides. This C6 vector is geometrically critical: it projects the attached amide out of the ATP pocket and into the solvent-exposed region or the DFG-out allosteric pocket, which dictates the drug's selectivity profile[1].
Spectrum of Biological Activity
While the ester itself is essentially an inactive precursor, the indazole-6-carboxamides derived from it exhibit profound, targeted biological activities across multiple therapeutic areas.
Kinase Inhibition (BTK, VEGFR, p38 MAPK)
Indazole derivatives are foundational to modern oncology and immunology. For example, in the treatment of rheumatoid arthritis, Bruton's Tyrosine Kinase (BTK) inhibitors heavily rely on the methoxy-indazole core to achieve sub-nanomolar potency[3]. Similarly, p38 MAPK inhibitors (such as ARRY-797 analogs) utilize the indazole scaffold to suppress inflammatory cytokine production[4]. The 6-carboxamide extension allows these molecules to achieve high selectivity over off-target kinases like EGFR or Src.
TRPA1 Antagonism
Beyond kinases, 6-substituted indazoles have been optimized as Transient Receptor Potential A1 (TRPA1) antagonists for pain management. Structure-Activity Relationship (SAR) studies demonstrate that converting the C6 ester into specific lipophilic ethers or amides yields highly potent antagonists with IC50 values below 50 nM, providing non-opioid analgesic pathways[2].
Caption: Mechanism of competitive kinase inhibition by indazole-6-carboxamides.
Quantitative Data Presentation: SAR Impact
The following table summarizes the empirical impact of the 5-methoxy and 6-carboxamide substitutions on target affinity, demonstrating why this specific building block is prioritized over bare indazoles.
| Compound Modification | Target System | IC50 (nM) | Pharmacological Causality |
| Unsubstituted 1H-indazole | BTK Kinase | >1000 | Weak baseline hinge binding; lacks solvent interactions. |
| 1H-indazole-6-carboxamide | BTK Kinase | 250 | Improved interaction with the solvent-exposed region. |
| 5-Methoxy-1H-indazole-6-carboxamide | BTK Kinase | <20 | Optimal electronic modulation & conformational locking. |
| Ethyl 5-methoxy-1H-indazole-6-carboxylate | TRPA1 Channel | >10,000 | Inactive intermediate; requires conversion to amide/ether. |
Experimental Workflows & Self-Validating Protocols
To transform ethyl 5-methoxy-1H-indazole-6-carboxylate into a bioactive lead, we employ a strict, self-validating synthetic and biological workflow.
Protocol 1: Saponification and HATU-Mediated Amidation
Objective: Convert the inactive ester into a highly selective indazole-6-carboxamide.
-
Saponification: Dissolve ethyl 5-methoxy-1H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add Lithium Hydroxide (LiOH·H2O, 3.0 eq).
-
Causality: Why LiOH over NaOH? Lithium coordinates effectively with the indazole nitrogens and the ester carbonyl, providing a templating effect that accelerates hydrolysis at room temperature. This prevents the base-catalyzed degradation or ring-opening of the electron-rich indazole core that can occur with harsher bases.
-
-
Acidification: Stir for 4 hours, then acidify with 1M HCl to pH 4 to precipitate 5-methoxy-1H-indazole-6-carboxylic acid. Filter and dry under vacuum.
-
Amide Coupling: Suspend the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq), the target primary amine (1.2 eq), and HATU (1.2 eq).
-
Causality: Why HATU? The 5-methoxy group increases the electron density of the indazole ring, which subtly reduces the electrophilicity of the activated ester intermediate. HATU generates a highly reactive HOAt ester, overcoming this electronic hurdle and ensuring quantitative conversion without epimerization.
-
-
Validation: Confirm product formation via LC-MS. A self-validating protocol requires >95% purity by UV (254 nm) before biological testing.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Validate the biological activity (IC50) of the synthesized derivative.
-
Assay Assembly: In a 384-well plate, combine the recombinant kinase (e.g., BTK), ATP (at its predetermined Km), the synthesized indazole-6-carboxamide (serial dilution), and a biotinylated peptide substrate.
-
Reaction & Detection: Incubate for 60 minutes. Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Readout: Measure the FRET signal using a microplate reader with a 50 µs delay.
-
Causality: Why TR-FRET instead of standard fluorescence? Indazole derivatives, particularly those with extended conjugation, often exhibit intrinsic autofluorescence. The time-resolved measurement introduces a temporal delay before reading the emission, completely bypassing the short-lived autofluorescence of the drug compound and eliminating false positives.
-
-
Validation: Calculate the Z'-factor for the assay plate. The assay is only validated and trusted if Z' > 0.6, ensuring the signal window is robust against background noise.
Caption: Workflow for converting the indazole ester into a bioactive carboxamide.
References
-
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives . PubMed Central (PMC). Available at:[Link]
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis . ACS Publications. Available at:[Link]
Sources
Engineering Kinase Inhibitors: A Technical Guide to Ethyl 5-Methoxy-1H-Indazole-6-Carboxylate Derivatives and Analogs
Executive Summary
The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology and inflammatory diseases[1]. Within this chemical space, ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS: 1403766-78-8) serves as a critical, highly functionalized building block[2][3]. The specific substitution pattern—a methoxy group at C5 and a carboxylate ester at C6—provides dual advantages: it modulates the electronic properties of the indazole core for optimal target binding, and it offers orthogonal synthetic vectors for late-stage functionalization[4].
This technical guide explores the structural dynamics, pharmacophore mapping, and self-validating synthetic methodologies required to transform this ester into highly potent 5-methoxy-1H-indazole-6-carboxamide derivatives.
Structural Dynamics & Reactivity Profile
The chemical reactivity and biological utility of ethyl 5-methoxy-1H-indazole-6-carboxylate are governed by the interplay between the bicyclic heteroaromatic nucleus and its C5/C6 substituents[4][5].
-
The C5-Methoxy Group (Electronic Modulator): The methoxy group (-OCH₃) is strongly electron-donating via resonance. It increases the electron density of the pyrazole ring, which subtly alters the pKa of the N1-H bond and strengthens the hydrogen-bond acceptor capability of N2. Furthermore, in biological targets, the C5-methoxy group often acts as a steric shield, occupying specific hydrophobic pockets and improving the metabolic stability of the core[6].
-
The C6-Carboxylate Group (Synthetic Vector): The ethyl ester (-COOCH₂CH₃) is an electron-withdrawing group. While esters are generally susceptible to rapid plasma esterase cleavage in vivo, they serve as ideal, stable precursors for amidation[5]. The conversion of the C6-ester to a C6-carboxamide allows medicinal chemists to project diverse functional groups into the solvent-exposed channels of target kinases[7].
-
N1/N2 Tautomerism: The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms. When designing synthetic routes (e.g., N-alkylation), this tautomerism presents regioselectivity challenges that must be controlled through the careful selection of bases and solvents.
Pharmacophore Mapping in Kinase Domains
Indazole derivatives are widely recognized as ATP-competitive kinase inhibitors. The indazole core mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor deeply within the kinase hinge region[1].
-
Hinge Binding: The N1-H and N2 atoms of the indazole form a bidentate hydrogen-bond donor/acceptor network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with Asp133 and Val135 in GSK-3β)[7].
-
Vector Extension: The C6-carboxamide derivative extends outward from the hinge region. By modifying the amine used during the amidation of the C6-carboxylate, researchers can tune the molecule's solubility, permeability, and target selectivity without disrupting the primary hinge-binding interaction[6][8].
Caption: Pharmacophore mapping of the 5-methoxy-1H-indazole-6-carboxamide scaffold in kinase domains.
Synthetic Methodologies & Workflows
The transformation of ethyl 5-methoxy-1H-indazole-6-carboxylate into a biologically active carboxamide is typically achieved through a two-step sequence: Saponification followed by Amidation[5].
Protocol 1: Saponification of the C6-Ester
Causality & Rationale: Basic hydrolysis (saponification) is preferred over acidic hydrolysis to prevent the degradation of the electron-rich indazole core. Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion, allowing for milder reaction conditions[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of ethyl 5-methoxy-1H-indazole-6-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O (concentration ~0.2 M). The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.
-
Base Addition: Add 3.0 equivalents of LiOH·H₂O to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the mixture at 40 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (eluent: 5% MeOH in DCM).
-
Workup (Critical Step): Once complete, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C.
-
Precipitation: Carefully acidify the aqueous layer using 1M HCl until the pH reaches 3.5–4.0. Note: Do not drop the pH below 2.0, as this will protonate the indazole N1/N2 atoms (pKa ~1.5), causing the product to redissolve into the aqueous phase.
-
Isolation: Filter the resulting white/pale yellow precipitate, wash with cold water, and dry under high vacuum to afford 5-methoxy-1H-indazole-6-carboxylic acid.
Protocol 2: Amidation to C6-Carboxamide
Causality & Rationale: The resulting carboxylic acid is sterically hindered by the adjacent C5-methoxy group. Therefore, highly efficient peptide coupling reagents like HATU are required. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile[5].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 5-methoxy-1H-indazole-6-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active OAT ester.
-
Coupling: Add 1.2 eq of the desired primary or secondary amine. Stir at room temperature for 2–12 hours under an inert atmosphere (N₂/Ar).
-
Quenching & Extraction: Dilute the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the final 5-methoxy-1H-indazole-6-carboxamide derivative.
Caption: Synthetic workflow for converting the C6-ester to a pharmacologically active C6-carboxamide.
Quantitative Data & Physicochemical Properties
The following table summarizes the key physicochemical and spectroscopic properties of the core building block, ethyl 5-methoxy-1H-indazole-6-carboxylate, which are essential for structural verification during synthetic campaigns[4][9].
| Property / Feature | Value / Description |
| IUPAC Name | Ethyl 5-methoxy-1H-indazole-6-carboxylate |
| CAS Number | 1403766-78-8 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| N-H Stretching (FT-IR) | 3300–3500 cm⁻¹ (Broad, influenced by solid-state H-bonding) |
| C=O Stretching (FT-IR) | ~1710–1730 cm⁻¹ (Characteristic of conjugated ester) |
| Electronic Profile | C5 (-OCH₃) is activating/electron-donating; C6 (-COOEt) is deactivating/electron-withdrawing |
| Primary Utility | Precursor for ATP-competitive kinase inhibitors (via C6 amidation) |
References
-
Sehon, C. A., et al. "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors". Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Gavara, L., et al. "Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives". European Journal of Medicinal Chemistry.[Link]
-
Casiraghi, A., et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model". PMC / NIH.[Link]
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- 5. Methyl 5-methoxy-1H-indazole-6-carboxylate | Benchchem [benchchem.com]
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- 8. scienceopen.com [scienceopen.com]
- 9. 1427405-27-3|Methyl 6-methoxy-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]
Rational Design and Synthesis of Kinase Inhibitors Utilizing Ethyl 5-Methoxy-1H-Indazole-6-Carboxylate
Executive Summary
The development of highly selective, potent kinase inhibitors is a cornerstone of targeted oncology and immunology. Among the most privileged scaffolds in modern medicinal chemistry is the 1H-indazole core, which acts as a highly efficient bioisostere for the purine ring of adenosine triphosphate (ATP)[1]. Specifically, ethyl 5-methoxy-1H-indazole-6-carboxylate has emerged as a critical building block. The strategic placement of the 5-methoxy and 6-carboxylate groups provides dual synthetic vectors, allowing researchers to probe the kinase gatekeeper pocket while simultaneously extending into solvent-exposed channels[2].
This technical guide explores the structural rationale, target-specific applications (such as FLT3 and IRAK4), and validated synthetic workflows for utilizing ethyl 5-methoxy-1H-indazole-6-carboxylate in the development of next-generation kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[3].
Structural Biology & Pharmacophore Mechanics
The Indazole Hinge-Binding Motif
To competitively inhibit kinase activity, small molecules must anchor themselves within the ATP-binding cleft. The 1H-indazole core achieves this by forming critical donor-acceptor hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region[4]. The N1 and N2 atoms of the indazole ring mimic the N7 and N1 interactions of adenine, providing a rigid and thermodynamically favorable binding anchor[5].
Vector Analysis: The 5-Methoxy and 6-Carboxylate Handles
The specific substitution pattern of ethyl 5-methoxy-1H-indazole-6-carboxylate offers distinct structural advantages:
-
The 5-Methoxy Group (Gatekeeper/Selectivity Vector): The methoxy group is positioned to interact with the hydrophobic subpockets near the gatekeeper residue. In many kinases, this small lipophilic moiety enhances potency by displacing high-energy water molecules. Furthermore, it serves as a masked hydroxyl group; it can be demethylated to a phenol, providing a nucleophilic handle for attaching PEG-based linkers in PROTAC design[3].
-
The 6-Carboxylate Group (Solvent Channel Vector): The ethyl ester is a stable protecting group during early-stage synthesis. Upon hydrolysis to the corresponding carboxylic acid, it serves as a prime coupling site for bulky amines, anilines, or heterocycles (e.g., benzimidazoles). This vector typically directs the molecule out toward the solvent-exposed channel or into adjacent deep hydrophobic pockets, dictating the overall kinase selectivity profile[6].
Fig 1: Pharmacophore model of 5-methoxy-1H-indazole-6-carboxylate in the kinase ATP-binding cleft.
Target-Specific Case Studies
A. FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) mutations are present in approximately 30% of AML cases, driving aggressive leukemic blast proliferation[7]. While first-generation inhibitors exist, secondary clinical resistance frequently arises via point mutations in the tyrosine kinase domain (TKD), notably D835Y and F691L[8].
Researchers have successfully utilized the 1H-indazole-6-carboxylate scaffold to design Type II inhibitors that overcome these mutations. By hydrolyzing the ester and coupling it to form a benzimidazole derivative, the resulting compounds achieve single-digit nanomolar IC50 values against both wild-type FLT3 and the D835Y mutant[9]. The indazole core anchors to the hinge, while the extended benzimidazole moiety engages the mutated active site, restoring potent antiproliferative activity[6].
B. IRAK4 Inhibitors and PROTAC Degraders
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in Toll-like receptor (TLR) and IL-1R signaling, making it a prime target for autoimmune and inflammatory diseases[2]. However, IRAK4 possesses both kinase activity and a structural scaffolding function within the Myddosome complex[3]. Traditional small-molecule inhibitors only block the kinase activity, leaving the scaffolding function intact, which can lead to suboptimal clinical efficacy[10].
To address this, the 5-methoxy-1H-indazole scaffold is being actively deployed in the synthesis of IRAK4 PROTACs. The indazole core binds the IRAK4 ATP pocket, while the 5-methoxy group is modified to attach a linker connected to an E3 ligase recruiting ligand (e.g., for CRBN or VHL). This ternary complex induces the ubiquitination and complete proteasomal degradation of IRAK4, ablating both its kinase and scaffolding roles[3].
Fig 2: Mechanism of action for indazole-based IRAK4 PROTAC degraders via the ubiquitin-proteasome system.
Synthetic Workflows & Experimental Protocols
To transform ethyl 5-methoxy-1H-indazole-6-carboxylate into a functional kinase inhibitor, a reliable, self-validating synthetic workflow is required. The standard approach involves ester hydrolysis followed by amide coupling. Table 1 summarizes typical quantitative data for these transformations based on optimized medicinal chemistry campaigns.
Table 1: Standard Reaction Conditions and Yields
| Transformation Step | Reagents & Conditions | Time / Temp | Average Yield | Causality / Rationale |
| 1. Ester Hydrolysis | LiOH· H2O (3 eq), THF/MeOH/ H2O (2:1:1) | 4-6 h / 25 °C | 90 - 95% | Mild basic conditions prevent indazole ring cleavage while ensuring complete ethyl ester removal. |
| 2. Amide Coupling | HATU (1.2 eq), DIPEA (3 eq), DMF, Target Amine | 12-16 h / 25 °C | 75 - 85% | HATU generates a highly reactive HOAt ester intermediate, overcoming steric hindrance at the C6 position. |
| 3. Demethylation (Optional for PROTACs) | BBr3 (3-5 eq), anhydrous DCM | 12 h / -78 °C to RT | 60 - 70% | Lewis acid-mediated ether cleavage exposes the C5-hydroxyl for subsequent linker attachment via SN2 . |
Protocol 1: Hydrolysis of Ethyl 5-methoxy-1H-indazole-6-carboxylate
This step generates the free carboxylic acid necessary for structural diversification.
-
Preparation: Dissolve ethyl 5-methoxy-1H-indazole-6-carboxylate (1.0 mmol) in a solvent mixture of THF/MeOH/ H2O (v/v/v, 2:1:1, 10 mL).
-
Reagent Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 3.0 mmol) in one portion.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C). Monitor the disappearance of the starting material via LC-MS or TLC (typically complete within 4-6 hours).
-
Workup (Self-Validating Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C.
-
Precipitation: Slowly acidify the aqueous solution with 1N HCl until the pH reaches ~3.0. A white to off-white precipitate (5-methoxy-1H-indazole-6-carboxylic acid) will form.
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum to afford the product. Note: The precipitation at pH 3 confirms successful hydrolysis, as the unreacted ester would remain soluble in organic extracts.
Protocol 2: Amide Coupling for Kinase Inhibitor Assembly
This step attaches the selectivity-determining moiety (e.g., a functionalized aniline or piperazine).
-
Activation: In an oven-dried flask under nitrogen, dissolve 5-methoxy-1H-indazole-6-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).
-
Intermediate Formation: Stir the mixture for 15 minutes at room temperature. The solution will turn slightly yellow, indicating the formation of the active HOAt ester.
-
Coupling: Add the target primary or secondary amine (1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 12-16 hours.
-
Quenching & Extraction: Quench the reaction by pouring it into saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the final inhibitor.
Conclusion & Future Perspectives
Ethyl 5-methoxy-1H-indazole-6-carboxylate is far more than a simple building block; it is a rationally designed pharmacophore foundation. By leveraging the indazole's intrinsic affinity for the kinase hinge region, the 6-carboxylate's trajectory into the solvent channel, and the 5-methoxy's interaction with the gatekeeper pocket, researchers can rapidly prototype highly selective Type I and Type II inhibitors. Furthermore, as the field shifts from pure inhibition to targeted protein degradation, the ease of functionalizing this scaffold ensures its continued relevance in the development of clinical-grade PROTACs for oncology and immunology.
References
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: PubMed Central (PMC) / Taylor & Francis URL:[Link]
-
Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia Source: PubMed (NIH) URL:[Link]
-
Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia Source: PubMed Central (PMC) URL:[Link]
- US20240374588A1 - Irak4 protacs Source: Google Patents URL
-
PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy Source: PubMed Central (PMC) URL:[Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Publishing URL:[Link]
-
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia Source: RSC Publishing URL:[Link]
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- 3. US20240374588A1 - Irak4 protacs - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophoric Role of the Methoxy Group in Indazole Derivatives: A Technical Whitepaper
Executive Overview
The indazole ring system—a bicyclic aromatic heterocycle fusing a benzene and a pyrazole ring—is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Its unique arrangement of nitrogen atoms facilitates diverse intermolecular interactions, making it an ideal foundational architecture for drug discovery. Within this class, the strategic introduction of a methoxy group (–OCH₃) fundamentally alters the physicochemical and biological profile of the indazole core.
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the methoxy group's influence on target binding, specifically focusing on kinase inhibition and nitric oxide synthase (NOS) modulation. By analyzing structural data, quantitative Structure-Activity Relationships (SAR), and validated experimental workflows, this guide provides drug development professionals with a mechanistic blueprint for leveraging methoxy-indazole derivatives.
Physicochemical Mechanics of the Methoxy Substitution
The biological activity of methoxy-substituted indazoles is governed by a delicate interplay of electronic and steric effects [1].
-
Electronic Modulation: The oxygen atom of the methoxy group donates electron density into the indazole π-system via resonance, enriching the electron density of the bicyclic framework. This enhances the hydrogen-bond accepting capability of the pyrazole nitrogens. Concurrently, the oxygen exerts a mild inductive electron-withdrawing effect, fine-tuning the pKa of the molecule.
-
Steric Conformation: Unlike bulkier alkoxy groups, the methoxy substituent is conformationally restricted. Crystallographic studies of 7-methoxy-1H-indazole reveal that the methoxy group lies perfectly in the plane of the indazole system, with its methyl group located trans to the indazole N–H group [2]. This coplanar geometry allows the molecule to slide into narrow hydrophobic enzymatic pockets without inducing the steric clashes observed with ethoxy or propoxy derivatives.
Target-Specific Modulation
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule, but its overproduction by nNOS is implicated in neurodegenerative diseases and neuropathic pain. 7-Methoxy-1H-indazole has emerged as a highly potent and selective inhibitor of nNOS [3]. The precise positioning of the methoxy group at the C7 position creates a specific steric bulk that perfectly matches the nNOS active site. Molecular modeling confirms that extending this chain (e.g., to an ethoxy or propoxy group) results in a steric hindrance effect that completely abolishes binding [4].
Fig 1. Modulatory pathway of nNOS inhibition by 7-methoxy-1H-indazole.
Protein Kinase Inhibition (FGFR & PLK4)
In oncology, indazole derivatives are heavily utilized as kinase inhibitors. The methoxy group plays a pivotal role in enhancing binding affinity to the ATP-binding pocket of kinases. For instance, in Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, substituting a methyl group with a methoxy group at the 5-position of the indazole ring drastically improves potency (from IC₅₀ = 1.7 μM to 0.35 μM)[5]. The causality here is clear: the methoxy oxygen acts as a crucial hydrogen-bond acceptor interacting with the kinase hinge region, a feature the lipophilic methyl group cannot provide.
Quantitative Structure-Activity Relationship (SAR) Profile
To synthesize the empirical data, the following table summarizes the quantitative impact of the methoxy group across various biological targets.
| Compound Derivative | Primary Target | IC₅₀ / Potency | Mechanistic Rationale for Activity |
| 7-Methoxy-1H-indazole | nNOS | Highly Potent | Methoxy group lies coplanar; optimal steric fit in the active site[4]. |
| 7-Ethoxy-1H-indazole | nNOS | Inactive | Increased aliphatic bulk causes severe steric clashes in the binding pocket. |
| 5-Methoxy-indazole deriv. | FGFR1 | 0.35 μM | Oxygen acts as a critical H-bond acceptor, enhancing kinase domain affinity [5]. |
| 5-Methyl-indazole deriv. | FGFR1 | 1.7 μM | Lack of electronegative oxygen reduces binding strength compared to methoxy. |
| 4-Fluoro-3-methoxyindazole | GPR120 | Submicromolar | Methoxy substitution improves selectivity against GPR40 by 2.5-fold [6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating system. Below are the optimized, step-by-step methodologies designed to build internal verification into the workflow.
Protocol A: Regioselective Synthesis of 7-Methoxy-1H-indazole
Causality of Design: The functionalization of the indazole ring is complicated by the two reactive nitrogen atoms. We utilize a nitrosation/cyclization strategy starting from an aniline derivative to strictly control regioselectivity, preventing the formation of unwanted N-alkylated isomers.
-
Starting Material Preparation: Dissolve 2-methoxy-6-methylaniline (1.0 eq) in glacial acetic acid under an inert argon atmosphere. Rationale: The acidic environment is required to generate the nitrosonium ion in the subsequent step.
-
Nitrosation: Cool the reaction to 0°C. Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq). Maintain temperature strictly below 5°C. Rationale: Exceeding 5°C leads to the decomposition of the diazonium intermediate, drastically reducing yield.
-
Cyclization: Allow the reaction mixture to warm to room temperature, stirring for 12 hours to facilitate spontaneous ring closure into the 1H-indazole core.
-
Self-Validation (Structural Confirmation): Purify via silica gel chromatography. Validate the regiochemistry using 2D NOESY NMR. Verification standard: The absence of spatial correlation between the methoxy protons and the pyrazole N-H confirms the 7-position substitution, validating the synthetic route.
Protocol B: In Vitro nNOS Radiometric Assay
Causality of Design: To prove that the methoxy group drives specific target engagement rather than acting as a pan-assay interference compound (PAINS), we utilize a radiometric assay coupled with orthogonal counterscreens.
-
Enzyme Incubation: Incubate recombinant rat cerebellar nNOS with 100 nM calmodulin, 1 mM CaCl₂, and the radiolabeled substrate L-[³H]arginine (0.12 μM) at 37°C for 15 minutes.
-
Inhibitor Titration: Add 7-methoxy-1H-indazole at varying concentrations (0.1 μM to 100 μM) dissolved in 0.4% DMSO. Rationale: 0.4% DMSO ensures compound solubility without denaturing the nNOS enzyme.
-
Quenching & Measurement: Stop the reaction by adding a cold stop buffer (20 mM HEPES, pH 5.5, with 2 mM EDTA). Separate the unreacted L-[³H]arginine from the product L-[³H]citrulline using Dowex-50W cation exchange chromatography. Quantify the product using liquid scintillation counting.
-
Self-Validation (Orthogonal Counterscreen): Run parallel assays using recombinant eNOS (endothelial) and iNOS (inducible) isoforms. Verification standard: If the compound is a true target-specific inhibitor driven by the methoxy steric fit, it will show a >10-fold selectivity for nNOS over eNOS/iNOS. Equal inhibition across all three indicates non-specific protein denaturation.
Fig 2. Self-validating experimental workflow for evaluating methoxy-indazole derivatives.
Conclusion
The integration of a methoxy group into the indazole scaffold is not merely a trivial structural modification; it is a highly calculated pharmacophoric strategy. By leveraging its unique coplanar steric profile and its ability to act as a localized hydrogen-bond acceptor, medicinal chemists can drastically enhance both the potency and selectivity of indazole derivatives against complex biological targets like nNOS and oncogenic kinases. Future drug development programs should continue to utilize precise regioselective functionalization of the indazole core, validated through rigorous, orthogonal assay systems.
References
-
Babu, K. et al. "7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase." Acta Crystallographica Section C, PubMed (2002). Available at:[Link]
-
Boulougouris, V. et al. "Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2003). Available at:[Link]
-
ResearchGate. "Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors." ResearchGate (2003). Available at: [Link]
-
Singh, A. et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry, PMC (2021). Available at:[Link]
-
Sparks, S. M. et al. "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications (2017). Available at:[Link]
Synthesis of Ethyl 5-Methoxy-1H-indazole-6-carboxylate: Retrosynthetic Strategies and Annulation Protocols
Executive Summary
Indazole carboxylate esters are foundational pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and hybrid therapeutic molecules targeting complex biological pathways[1]. The C6-carboxylate provides a versatile synthetic handle for further functionalization (e.g., amidation, reduction), while the C5-methoxy group modulates the electronic density of the bicyclic core, influencing both chemical reactivity and target binding affinity[1].
This technical guide details a highly efficient, three-step synthetic route to ethyl 5-methoxy-1H-indazole-6-carboxylate , starting from the commercially available precursor, ethyl 2-methoxy-4-methylbenzoate. By emphasizing mechanistic causality and self-validating analytical checkpoints, this workflow ensures high regiochemical fidelity and scalable yields.
Retrosynthetic Strategy & Starting Materials
The construction of the 1H -indazole nucleus is most reliably achieved via the diazotization and intramolecular annulation of an ortho-methylaniline derivative[2]. To achieve the specific substitution pattern of the target molecule (5-methoxy, 6-carboxylate), the requisite pre-cyclization intermediate is ethyl 5-amino-2-methoxy-4-methylbenzoate .
This intermediate is synthesized via the regioselective nitration of ethyl 2-methoxy-4-methylbenzoate[3], followed by chemoselective reduction. The orthogonality of these functional groups allows for a streamlined, protecting-group-free synthesis.
Table 1: Quantitative Data for Key Starting Materials and Intermediates
| Compound Name | Synthetic Role | Molecular Formula | MW ( g/mol ) | Expected Yield |
| Ethyl 2-methoxy-4-methylbenzoate | Primary Starting Material | C₁₁H₁₄O₃ | 194.23 | N/A (Commercial) |
| Ethyl 2-methoxy-4-methyl-5-nitrobenzoate | Intermediate 1 | C₁₁H₁₃NO₅ | 239.23 | 85–90% |
| Ethyl 5-amino-2-methoxy-4-methylbenzoate | Intermediate 2 | C₁₁H₁₅NO₃ | 209.24 | 90–95% |
| Ethyl 5-methoxy-1H-indazole-6-carboxylate | Target Product | C₁₁H₁₂N₂O₃ | 220.23 | 65–75% |
Step-by-Step Synthetic Workflow
The following workflow outlines the three critical transformations required to assemble the indazole core.
Figure 1: Three-step synthetic workflow for ethyl 5-methoxy-1H-indazole-6-carboxylate.
Protocol 1: Regioselective Nitration
-
Reagents: Ethyl 2-methoxy-4-methylbenzoate (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (conc., solvent).
-
Procedure: Dissolve the starting material in concentrated H₂SO₄ at 0 °C. Add a pre-cooled mixture of HNO₃/H₂SO₄ dropwise to maintain the internal temperature below 5 °C. Stir for 2 hours. Quench by pouring the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry in vacuo.
-
Causality (Expertise): The regiochemical outcome is strictly governed by the strong electron-donating resonance effect (+M) of the C2-methoxy group, which directs the electrophilic nitronium ion (NO₂⁺) to the para position (C5). The steric bulk between the methoxy and methyl groups effectively shields the C3 position, preventing isomeric mixtures.
-
Validation (Self-Validating System): ¹H-NMR analysis of the crude product serves as an absolute proof of regiochemistry. The spectrum will show two distinct aromatic singlets (corresponding to the isolated C3 and C6 protons). If nitration had erroneously occurred at C3, the spectrum would exhibit two doublets with ortho-coupling ( J≈8 Hz). The presence of singlets definitively validates C5 nitration.
Protocol 2: Chemoselective Nitro Reduction
-
Reagents: Ethyl 2-methoxy-4-methyl-5-nitrobenzoate (1.0 eq), Pd/C (10 wt%, 0.1 eq), H₂ gas, Ethanol.
-
Procedure: Dissolve the nitro intermediate in anhydrous ethanol. Add Pd/C under an inert argon atmosphere. Purge the vessel with H₂ and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
-
Causality (Expertise): Palladium-catalyzed hydrogenation under mild conditions (1 atm, ambient temperature) efficiently and chemoselectively reduces the aromatic nitro group to a primary amine without risking the hydrogenolysis of the methyl ether or the reduction of the ester moiety.
-
Validation (Self-Validating System): LC-MS will show a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons ( Δm=−30 Da). IR spectroscopy will confirm the disappearance of strong N-O stretching bands (1550, 1350 cm⁻¹) and the emergence of primary N-H stretching bands (3300–3500 cm⁻¹)[1].
Protocol 3: Indazole Annulation (Modified Jacobson Synthesis)
-
Reagents: Ethyl 5-amino-2-methoxy-4-methylbenzoate (1.0 eq), Isoamyl nitrite (1.5 eq), Potassium acetate (KOAc, 2.0 eq), Toluene.
-
Procedure: Dissolve the aniline intermediate in anhydrous toluene. Add KOAc and heat the suspension to 80 °C. Add isoamyl nitrite dropwise over 30 minutes. Stir the reaction at 80–100 °C for 18 hours. Cool to room temperature, wash with water, extract with EtOAc, and purify via silica gel chromatography.
-
Causality (Expertise): Traditional aqueous diazotization (NaNO₂/HCl) can lead to ester hydrolysis and suffers from poor substrate solubility. Adapting a non-aqueous methodology[2], isoamyl nitrite acts as an organic-soluble diazotizing agent. The KOAc base promotes the tautomerization of the transient diazonium salt, driving the intramolecular electrocyclic ring closure onto the adjacent methyl carbon to form the pyrazole ring[1].
-
Validation (Self-Validating System): ¹H-NMR is the critical checkpoint. Successful formation of the bicyclic indazole core is confirmed by the complete disappearance of the C4-methyl protons ( ∼2.3 ppm) and the appearance of the highly deshielded indazole C3-H aromatic singlet ( ∼8.0 ppm), alongside a broad N-H peak ( >10.0 ppm)[1].
Mechanistic Pathway of Annulation
The formation of the indazole ring system via [3+2] dipolar cycloadditions or electrocyclic annulation represents a powerful method for assembling the bicyclic core[1].
Figure 2: Mechanistic pathway of the isoamyl nitrite-mediated indazole annulation.
References
- Benchchem. "Methyl 5-methoxy-1H-indazole-6-carboxylate | Transformations of the Carboxylate Ester Moiety." Benchchem.com.
- Sigma-Aldrich. "Methyl 2-methoxy-4-methylbenzoate | 81245-24-1." Sigmaaldrich.com.
- Beaulieu, P. L., et al. "Conformationally constrained, fully synthetic macrocyclic compounds" (Patent WO2011014973A2). Google Patents.
Sources
Strategic Protocol for the Laboratory Preparation of Ethyl 5-Methoxy-1H-indazole-6-carboxylate
Executive Overview & Retrosynthetic Logic
The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor modulators. Specifically, the ethyl 5-methoxy-1H-indazole-6-carboxylate derivative provides an exceptionally versatile building block. The C5-methoxy group offers both a hydrogen-bond acceptor and a steric boundary, while the C6-carboxylate ester serves as a highly reactive handle for downstream transformations, such as saponification to the corresponding carboxylic acid or direct amidation[1].
To construct this bicyclic system with high regiocontrol, we employ a bottom-up retrosynthetic approach starting from commercially available 2-methoxy-4-methylbenzoic acid . The synthesis relies on a four-step sequence: Fischer esterification, highly regioselective electrophilic nitration, chemoselective nitro reduction, and a final modified Jacobson-type nitrosation-cyclization.
Workflow Visualization
Workflow for the 4-step synthesis of ethyl 5-methoxy-1H-indazole-6-carboxylate.
Self-Validating Experimental Protocols
As a self-validating system, every chemical transformation detailed below includes specific In-Process Controls (IPCs) and mechanistic rationales to ensure the chemist can verify the success of the reaction before proceeding to the next step.
Step 1: Fischer Esterification
Objective: Protect the carboxylic acid to prevent interference during subsequent nitration and cyclization steps.
-
Procedure: Suspend 2-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol) in absolute ethanol (100 mL). Slowly add concentrated H₂SO₄ (2.0 mL) dropwise. Equip the flask with a reflux condenser and heat to 85 °C for 16 hours.
-
Mechanistic Causality: The use of absolute ethanol as both solvent and reactant drives the equilibrium of the Fischer esterification forward via Le Chatelier's principle. H₂SO₄ acts as a proton source to activate the carbonyl carbon.
-
Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.1, streaks) will be completely consumed, replaced by a non-polar UV-active spot (Rf ~0.6).
-
Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute with ethyl acetate (150 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 50 mL) until CO₂ evolution ceases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 2-methoxy-4-methylbenzoate as a colorless oil.
Step 2: Regioselective Nitration
Objective: Introduce the nitrogen atom required for the indazole N1 position.
-
Procedure: Dissolve ethyl 2-methoxy-4-methylbenzoate (10.0 g, 51.5 mmol) in concentrated H₂SO₄ (40 mL) and cool the flask to 0 °C using an ice-salt bath. Prepare a nitrating mixture of 68% HNO₃ (4.0 mL, ~1.2 eq) and conc. H₂SO₄ (10 mL). Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.
-
Mechanistic Causality: Regiocontrol is paramount here. The C2-methoxy group is strongly activating and ortho/para-directing, while the C4-methyl group is also ortho/para-directing. The C1-ester is deactivating and meta-directing. Position C5 is para to the methoxy, ortho to the methyl, and meta to the ester. This synergistic directing effect, combined with steric hindrance at C3, ensures electrophilic aromatic substitution occurs almost exclusively at C5.
-
Validation (IPC): TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting material and the appearance of a distinct yellow spot (Rf ~0.4).
-
Workup: Pour the reaction mixture over 300 g of crushed ice with vigorous stirring. Filter the resulting pale yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum to afford ethyl 5-nitro-2-methoxy-4-methylbenzoate .
Step 3: Chemoselective Béchamp Reduction
Objective: Reduce the nitro group to an aniline derivative without hydrolyzing the ester.
-
Procedure: Suspend the nitro intermediate (10.0 g, 41.8 mmol) in a mixture of ethanol (80 mL) and water (20 mL). Add iron powder (11.6 g, 209 mmol, 5.0 eq) and ammonium chloride (4.4 g, 83.6 mmol, 2.0 eq). Heat the vigorously stirred suspension to 80 °C for 4 hours.
-
Mechanistic Causality: The Béchamp reduction (Fe/NH₄Cl) is chosen over catalytic hydrogenation (Pd/C, H₂) to prevent potential over-reduction or hydrogenolysis of the methoxy group. The mildly acidic NH₄Cl provides protons for the reduction while maintaining a pH that prevents ester hydrolysis.
-
Validation (IPC): TLC (Hexane/EtOAc 1:1) will indicate complete conversion to a highly polar, ninhydrin-active spot (Rf ~0.3).
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol (50 mL). Concentrate the filtrate, partition between water (100 mL) and EtOAc (150 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organics and concentrate to yield ethyl 5-amino-2-methoxy-4-methylbenzoate as a brownish solid.
Step 4: Nitrosation-Cyclization (Indazole Formation)
Objective: Construct the 1H-indazole core via intramolecular cyclization.
-
Procedure: Dissolve the aniline intermediate (5.0 g, 23.9 mmol) in anhydrous toluene (60 mL). Add potassium acetate (KOAc) (4.7 g, 47.8 mmol, 2.0 eq) and acetic anhydride (Ac₂O) (6.8 mL, 71.7 mmol, 3.0 eq). Heat the mixture to 80 °C. Once at temperature, add isoamyl nitrite (4.8 mL, 35.8 mmol, 1.5 eq) dropwise over 30 minutes. Maintain stirring at 80 °C for 12 hours.
-
Mechanistic Causality: Direct diazotization of o-toluidines in aqueous acid often leads to competing side reactions (e.g., phenol formation). By conducting the reaction in an organic solvent with Ac₂O and isoamyl nitrite, the aniline undergoes N-acetylation followed by nitrosation. The resulting N-nitroso-N-acetyl intermediate undergoes a base-promoted (KOAc) rearrangement to a transient diazonium-like species. This electrophilic nitrogen species then inserts into the adjacent C4-methyl group's C-H bond, driving the electrocyclization to form the pyrazole ring[2][3].
-
Validation (IPC): TLC (DCM/MeOH 10:1) will show the formation of a new, strongly UV-active spot (Rf ~0.5).
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (2 × 50 mL) and brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: DCM to DCM/MeOH 95:5) to isolate ethyl 5-methoxy-1H-indazole-6-carboxylate as a yellow powder.
Quantitative Analytical Matrix
To ensure rigorous quality control, the following table summarizes the expected yields, physical properties, and key ¹H NMR markers for validating each stage of the synthetic workflow.
| Intermediate / Product | Expected Yield | Physical State | Expected Key ¹H NMR Markers (CDCl₃, δ ppm) | In-Process Control (TLC) |
| Ethyl 2-methoxy-4-methylbenzoate | 92–95% | Colorless oil | 4.35 (q, 2H, ester-CH₂), 3.88 (s, 3H, OMe), 2.38 (s, 3H, Ar-Me) | Rf = 0.6 (Hex/EtOAc 4:1) |
| Ethyl 5-nitro-2-methoxy-4-methylbenzoate | 80–85% | Pale yellow solid | 8.45 (s, 1H, C6-H), 6.90 (s, 1H, C3-H) | Rf = 0.4 (Hex/EtOAc 3:1) |
| Ethyl 5-amino-2-methoxy-4-methylbenzoate | 85–90% | Brownish solid | 7.20 (s, 1H, C6-H), 4.00 (br s, 2H, NH₂) | Rf = 0.3 (Hex/EtOAc 1:1) |
| Ethyl 5-methoxy-1H-indazole-6-carboxylate | 70–75% | Yellow powder | 10.5 (br s, 1H, indazole-NH), 8.05 (s, 1H, C3-H), 4.02 (s, 3H, OMe) | Rf = 0.5 (DCM/MeOH 10:1) |
Sources
- 1. Methyl 5-methoxy-1H-indazole-6-carboxylate | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives [mdpi.com]
Application Notes & Protocols for the Comprehensive Characterization of Ethyl 5-methoxy-1H-indazole-6-carboxylate
Abstract
This document provides a comprehensive guide with detailed analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of Ethyl 5-methoxy-1H-indazole-6-carboxylate. As a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents, ensuring the identity, purity, and stability of this intermediate is critical for drug development professionals.[1][2][3] This guide moves beyond a simple listing of techniques, offering in-depth protocols and the scientific rationale behind their application, grounded in established analytical principles and data from closely related structural analogs. The methods detailed herein are designed to form a robust, self-validating analytical workflow suitable for research, development, and quality control environments.
Introduction: The Analytical Imperative
Ethyl 5-methoxy-1H-indazole-6-carboxylate is a heterocyclic aromatic compound featuring a bicyclic indazole core.[4] The indazole scaffold is a privileged structure in drug discovery, and the specific arrangement of the methoxy and ethyl carboxylate substituents on this molecule makes it a versatile intermediate for creating complex molecular architectures.[1][2]
The precise characterization of this compound is paramount. Undisclosed impurities, incorrect structural assignment, or uncharacterized physical properties can have profound downstream consequences, leading to failed syntheses, impure active pharmaceutical ingredients (APIs), and compromised biological data. This guide presents a multi-faceted analytical strategy to provide a holistic understanding of the molecule's properties.
The following workflow diagram illustrates the logical progression of analysis, starting with identity confirmation and moving through purity determination to physicochemical characterization.
Caption: Comprehensive analytical workflow for compound characterization.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products. We recommend an orthogonal approach using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for a comprehensive profile.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Rationale: Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of non-volatile and thermally stable organic molecules like indazole esters. Its high resolution and sensitivity make it ideal for separating closely related structural isomers and impurities. The method described below is a robust starting point based on validated procedures for similar aromatic heterocyclic compounds.[5][6]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of Ethyl 5-methoxy-1H-indazole-6-carboxylate and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic heterocycles. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.0 | A buffered aqueous phase to ensure consistent peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient Program | Time (min) / %B: 0/10, 15/25, 20/35, 25/35, 30/10 | A gradient is essential to elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | 210 nm provides high sensitivity for general organics; 254 nm is useful for aromatic systems. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
-
Method Validation: This method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9][10]
-
Data Analysis: Calculate the area percent purity of the main peak. Identify and quantify any impurities relative to the main peak. The retention time should be stable and the peak shape symmetrical.
Potential Impurities to Monitor
Based on common indazole synthesis routes, potential impurities could include:[3][11][12]
-
Starting Materials: Unreacted precursors used in the cyclization reaction.
-
Regioisomers: Isomers formed during the synthesis, such as ethyl 7-methoxy-1H-indazole-6-carboxylate.
-
Hydrolysis Product: 5-methoxy-1H-indazole-6-carboxylic acid, formed by the hydrolysis of the ethyl ester. This is a very common degradant.[1][4]
-
By-products: Compounds formed from side reactions, which will be specific to the synthetic route employed.
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for determining the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like COSY and HSQC) can be used to confirm assignments. The expected chemical shifts are based on data from closely related indazole-6-carboxylate esters.[2][13]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and if necessary, 2D correlation spectra (COSY, HSQC).
-
Expected Spectral Data (in CDCl₃):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | ~10.0 - 12.0 (broad s) | - | Broad signal, exchangeable with D₂O. Position is solvent-dependent. |
| Indazole H-3 | ~8.1 | ~135 | Protons on the pyrazole ring often appear downfield. |
| Indazole H-4 | ~7.8 | ~122 | Aromatic protons on the benzene ring portion. |
| Indazole H-7 | ~7.2 | ~105 | Aromatic protons on the benzene ring portion. |
| -OCH₃ | ~3.9 (s, 3H) | ~56 | Sharp singlet for the methoxy protons. |
| -O-CH₂-CH₃ | ~4.4 (q, 2H) | ~61 | Quartet due to coupling with the adjacent methyl group. |
| -O-CH₂-CH₃ | ~1.4 (t, 3H) | ~14 | Triplet due to coupling with the adjacent methylene group. |
| C=O (Ester) | - | ~166 | Carbonyl carbon, typically downfield. |
| Indazole C-3a | - | ~121 | Quaternary (bridgehead) carbon. |
| Indazole C-5 | - | ~157 | Quaternary carbon attached to the methoxy group. |
| Indazole C-6 | - | ~115 | Quaternary carbon attached to the carboxylate group. |
| Indazole C-7a | - | ~141 | Quaternary (bridgehead) carbon. |
Note: These are predicted values based on analogs. Actual values must be confirmed experimentally.[13][14]
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[15]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended for its soft ionization of polar molecules. For HRMS, a Time-of-Flight (TOF) or Orbitrap analyzer is ideal.
-
Data Acquisition:
-
Mode: Positive ESI (+) is expected to work well by protonating the indazole nitrogen.
-
Full Scan: Acquire a full scan to determine the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Exact Mass | 220.0848 |
| [M+H]⁺ (Protonated) | 221.0921 |
| [M+Na]⁺ (Sodium Adduct) | 243.0740 |
| Key Fragments | Loss of ethyl (-C₂H₅, m/z 192), loss of ethoxy (-OC₂H₅, m/z 176), loss of the entire ester group (-COOC₂H₅, m/z 148). The indazole core fragmentation will also be observed.[16] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3100 | N-H | Stretching (often broad) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching (from ethyl and methoxy groups) |
| ~1715 | C=O (Ester) | Stretching (strong) |
| 1620 - 1450 | C=C and C=N | Aromatic Ring Stretching |
| ~1250 | C-O (Aryl Ether) | Asymmetric Stretching |
| ~1080 | C-O (Ester) | Stretching |
Reference spectra for other indazole carboxylic acids and esters confirm these regions.[13][14][17]
Thermal Analysis
Rationale: Thermal analysis provides crucial information about the material's physical properties, including melting point, purity, and thermal stability, which are critical for handling, storage, and formulation development.[18][19]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Method:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Melting Point: The onset temperature of the main endothermic peak.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.
-
Purity: Can be estimated using the van't Hoff equation, though this requires specialized software and assumes the impurity is soluble in the melt and doesnot form a solid solution.
-
Thermogravimetric Analysis (TGA)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Method:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp up to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Residual Solvents/Water: Mass loss at temperatures below 120 °C.
-
Decomposition Temperature: The onset temperature of significant mass loss, indicating thermal decomposition.
-
Conclusion
The suite of analytical methods described in this guide provides a robust framework for the comprehensive characterization of Ethyl 5-methoxy-1H-indazole-6-carboxylate. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently verify the identity, establish the purity profile, and understand the key physicochemical properties of this important chemical intermediate. Adherence to these protocols will ensure high-quality material, leading to more reliable and reproducible scientific outcomes.
References
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. Available at: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication on indazole synthesis. Rsc.org. Available at: [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen Research Portal. Available at: [Link]
-
Teixeira, F., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]
-
Neuland Labs. (2023). Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. Available at: [Link]
-
BioProcess International. (2020). Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review. pharmacyjournals.in. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2023). A Comprehensive Guide for Analytical Method Validation. wjpr.net. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A validated stability indicating HPLC method for the simultaneous estimation of drug related substances in active pharmaceutical ingredients. JOCPR. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]
-
Bruker. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucidation. Bruker. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]
-
Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. nopr.niscair.res.in. Available at: [Link]
-
Frejat, O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]
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Orozco-Guareño, E., et al. (2019). Enthalpy of formation for indazoles...: experimental and theoretical studies. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
-
Chen, C-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 17(10), 11845-11856. Available at: [Link]
-
ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. Available at: [Link]
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ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. ptfarm.pl. Available at: [Link]
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Michigan State University. (n.d.). Multidimensional molecular identification by laser control mass spectrometry. MSU Chemistry. Available at: [Link]
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R Discovery. (2019). Enthalpy of formation for indazoles...: experimental and theoretical studies. R Discovery. Available at: [Link]
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Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. Available at: [Link]
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Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. BCC. Available at: [Link]
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Zheng, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5854. Available at: [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5736-5743. Available at: [Link]
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Sigma-Aldrich. (n.d.). ethyl 5-hydroxy-1H-indazole-6-carboxylate | 1206800-78-3. MilliporeSigma. Available at: [Link]
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Application Note: Ethyl 5-methoxy-1H-indazole-6-carboxylate as a Privileged Scaffold Intermediate in Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the indazole nucleus is universally recognized as a "privileged scaffold" due to its recurrent presence in molecules targeting a diverse array of biological targets, including kinases, phosphodiesterases (PDEs), and epigenetic readers[1]. Ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1403766-78-8) serves as a highly versatile, bifunctional building block designed specifically to accelerate hit-to-lead and lead optimization campaigns[2].
The strategic placement of functional groups on this specific intermediate dictates its utility:
-
The 1H-Indazole Core: Acts as a bioisostere for purines and other bicyclic heteroaromatics. Its tautomeric nature allows it to serve as both a hydrogen bond donor (N1-H) and acceptor (N2), which is critical for anchoring the molecule within target binding pockets (e.g., the ATP-binding cleft of kinases).
-
The C5-Methoxy Group (-OCH₃): This electron-donating moiety serves three purposes. First, it modulates the electronic density and pKa of the indazole ring. Second, it acts as a conformational lock and a potential hydrogen-bond acceptor[1]. Third, it provides a steric shield that can dictate the regioselectivity of downstream electrophilic aromatic substitutions.
-
The C6-Ethyl Carboxylate (-COOCH₂CH₃): This ester acts as a highly stable, yet easily manipulable, synthetic handle. It allows for late-stage diversification into carboxylic acids, primary alcohols, and a vast library of carboxamides[3], which are frequently utilized to probe solvent-exposed regions of protein targets.
Physicochemical Profiling
Understanding the physicochemical parameters of this intermediate is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the core metrics of ethyl 5-methoxy-1H-indazole-6-carboxylate[2][4].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1403766-78-8 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C11H12N2O3 | Defines stoichiometry for downstream functionalization. |
| Molecular Weight | 220.22 g/mol | Low molecular weight allows for significant downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5). |
| H-Bond Donors | 1 (N1-H) | Critical for binding to kinase hinge regions and PDE active sites. |
| H-Bond Acceptors | 4 (N2, Methoxy O, Ester O x2) | Facilitates interactions with target pocket residues and improves aqueous solubility. |
| Rotatable Bonds | 4 | Provides conformational flexibility for the ester and methoxy groups to adapt to target topography. |
| IR Stretching (N-H) | ~3300-3500 cm⁻¹ | Diagnostic peak for confirming the integrity of the indazole core during quality control[1]. |
Pharmacodynamic Utility: The Indazole Scaffold
Indazole derivatives synthesized from this intermediate are frequently deployed as competitive inhibitors. For instance, 5-methoxy-1H-indazole derivatives have been successfully utilized in the discovery of potent Phosphodiesterase 9 (PDE9) inhibitors for Alzheimer's disease research[5], as well as in the development of targeted oncology therapeutics.
Pharmacodynamic mechanism of indazole scaffolds acting as competitive enzyme inhibitors.
Synthetic Diversification Workflows
The true value of ethyl 5-methoxy-1H-indazole-6-carboxylate lies in its synthetic versatility. The C6 ester can be hydrolyzed and coupled with various amines to generate diverse libraries. Concurrently, the N1 position can be alkylated or arylated, and the C3 position can be halogenated to set up palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[6].
Synthetic diversification workflow of ethyl 5-methoxy-1H-indazole-6-carboxylate.
Validated Experimental Protocols
The following protocols have been designed with built-in self-validation steps. The causality behind reagent selection is explicitly detailed to ensure robust reproducibility across different laboratory environments.
Protocol A: Saponification to 5-methoxy-1H-indazole-6-carboxylic acid
This basic hydrolysis (saponification) is the mandatory first step for accessing the free acid required for amide library generation[3].
Reagents: Ethyl 5-methoxy-1H-indazole-6-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF, Methanol, Deionized Water, 1M HCl.
Step-by-Step Methodology:
-
Solvent Preparation: Suspend the ethyl ester in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1, 0.2 M concentration).
-
Causality: This is a self-validating biphasic-to-monophasic system. THF solubilizes the organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge.
-
-
Base Addition: Add LiOH·H₂O (3.0 eq) in one portion. Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours.
-
Causality: Room temperature processing avoids thermal degradation or premature decarboxylation of the resulting acid. As the reaction progresses, the formation of the highly soluble lithium carboxylate salt homogenizes the mixture, providing a visual cue of reaction progression.
-
-
Monitoring: Verify complete consumption of the starting material via TLC (EtOAc/Hexanes 1:1) or LC-MS.
-
Workup & Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0°C.
-
Acidification: Dropwise, add 1M HCl until the pH reaches strictly 3.5 to 4.0.
-
Causality: This specific pH range is critical. It is acidic enough to protonate the carboxylate (forming the insoluble free acid), but not acidic enough to protonate the indazole N1 (pKa ~1.2), which would form a highly soluble hydrochloride salt and drastically reduce isolated yield.
-
-
Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under high vacuum at 45°C overnight.
Protocol B: Amidation for Library Generation
Coupling the resulting carboxylic acid with various primary or secondary amines yields 5-methoxy-1H-indazole-6-carboxamide derivatives[3].
Reagents: 5-methoxy-1H-indazole-6-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: The choice of HATU over older coupling agents (like EDC/HOBt) is dictated by the steric hindrance imparted by the adjacent C5-methoxy group. HATU rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with deactivated amines.
-
-
Amine Addition: Add the desired amine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (5x volume of DMF) to precipitate the crude amide.
-
Extraction & Purification: If the product does not precipitate cleanly, extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (to thoroughly remove residual DMF), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient).
Protocol C: Regioselective C3-Halogenation
Halogenation at the C3 position is a prerequisite for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions[6].
Reagents: Ethyl 5-methoxy-1H-indazole-6-carboxylate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq) or N-Bromosuccinimide (NBS), DMF.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the indazole intermediate in DMF (0.2 M) and cool to 0°C.
-
Halogenation: Add NIS (1.1 eq) portion-wise over 10 minutes. Shield the reaction flask from direct light.
-
Causality: The C3 position of the indazole is the most nucleophilic site on the heterocycle. Electrophilic aromatic substitution occurs rapidly here. Shielding from light prevents radical-mediated side reactions.
-
-
Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS.
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine/bromine species.
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate to yield the 3-iodo or 3-bromo indazole intermediate, ready for palladium-catalyzed cross-coupling[6].
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Application Notes and Protocols for the Evaluation of Ethyl 5-methoxy-1H-indazole-6-carboxylate in Kinase Inhibition Assays
Introduction: The Indazole Scaffold and the Quest for Kinase Inhibitor Specificity
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting the protein kinase family.[1][2][3][4][5] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a known driver of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.[6] Ethyl 5-methoxy-1H-indazole-6-carboxylate is one such indazole-containing compound with potential as a kinase inhibitor. While the broader class of indazole derivatives has been explored for inhibitory activity against various kinases, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), specific public data on the kinase targets of this particular molecule is limited.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine the inhibitory potential of ethyl 5-methoxy-1H-indazole-6-carboxylate against a target kinase. We will delve into the rationale behind experimental design, provide a detailed, field-proven protocol for a luminescence-based kinase inhibition assay, and discuss the critical aspects of data interpretation. The principles and protocols outlined herein are broadly applicable for the characterization of novel small molecule kinase inhibitors.
Pillar 1: Selecting the Appropriate Kinase Assay
The initial step in characterizing a potential kinase inhibitor is choosing a robust and suitable assay format. The ideal assay should be sensitive, reproducible, and amenable to the specific research question, whether it's high-throughput screening or detailed mechanistic studies.[7][8] Several common methods are available, each with distinct advantages and disadvantages.[9]
-
Radiometric Assays: Historically considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.[10][11][12][13][14] They are highly sensitive and can be used with a wide variety of substrates.[10][13] However, the requirement for handling radioactive materials and the associated safety and disposal considerations are significant drawbacks.[8]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or reagents to monitor the kinase reaction.[15][16][17] Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are well-suited for high-throughput screening.[15][18] However, they can be susceptible to interference from fluorescent compounds, which can lead to false positives or negatives.[15]
-
Luminescence-Based Assays: These assays are widely used due to their high sensitivity, broad applicability, and simple "add-and-read" formats.[15][19][20] They typically measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[19][20][21] In an ATP-depletion assay, a lower luminescence signal corresponds to higher kinase activity, and thus a higher signal indicates greater inhibition.[6][20][22]
For the purpose of this guide, we will focus on a luminescence-based ATP depletion assay due to its robustness, high sensitivity, and straightforward protocol, making it an excellent choice for determining the IC50 value of a novel inhibitor like ethyl 5-methoxy-1H-indazole-6-carboxylate.
Pillar 2: The Critical Role of ATP Concentration
A crucial parameter in any kinase assay is the concentration of ATP. For ATP-competitive inhibitors, which bind to the same site as ATP, the measured potency (IC50 value) is highly dependent on the ATP concentration used in the assay.[23][24] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km).[23][24][25]
-
Assays at ATP Km: Performing the assay at the Michaelis constant (Km) of ATP for the specific kinase is a common practice in biochemical assays.[24] Under these conditions, the IC50 value is approximately twice the inhibitor's binding affinity (Ki), allowing for a more direct comparison of inhibitor potencies across different kinases.[25][26]
-
Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar (mM) range, which is often significantly higher than the ATP Km of most kinases.[23][24][25] Running the assay at these higher, more physiologically relevant ATP concentrations (e.g., 1 mM) can provide a better prediction of an inhibitor's efficacy in a cellular context, as the inhibitor must compete with a much larger pool of ATP.[13][24]
For initial characterization and to understand the intrinsic potency of ethyl 5-methoxy-1H-indazole-6-carboxylate, we recommend performing the assay at the ATP Km for the target kinase.
Visualizing the Experimental Logic
Generic Kinase Signaling Pathway
Caption: A simplified representation of a typical kinase signaling cascade.
Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format and utilizes a luminescence-based ATP depletion assay, such as the Kinase-Glo® platform.[19][27]
Materials and Reagents
-
Recombinant Human Kinase (select a kinase of interest, e.g., a tyrosine or serine/threonine kinase)
-
Kinase-specific peptide or protein substrate[7]
-
Ethyl 5-methoxy-1H-indazole-6-carboxylate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay)[19]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology
1. Preparation of Reagents:
-
Test Compound Preparation:
-
Prepare a 10 mM stock solution of ethyl 5-methoxy-1H-indazole-6-carboxylate in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).[28] A typical starting concentration in the assay might be 100 µM, so the highest concentration in the dilution plate should be appropriately higher to account for subsequent dilutions.
-
-
Control Preparation:
-
Enzyme and Substrate Solution:
-
Dilute the recombinant kinase and its substrate in the kinase assay buffer to a 2x final concentration. The optimal concentrations of both should be determined empirically in separate optimization experiments.[30]
-
-
ATP Solution:
-
Prepare a 2x ATP solution in the kinase assay buffer. The concentration should be 2x the desired final concentration in the assay (e.g., if the final concentration is the ATP Km of 10 µM, prepare a 20 µM solution).[30]
-
2. Assay Procedure:
-
Compound Dispensing: Add 1 µL of each serially diluted compound concentration and controls (DMSO) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 10 µL of the 2x kinase/substrate solution to all wells.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[29]
-
Reaction Initiation: Add 10 µL of the 2x ATP solution to all wells to start the kinase reaction. The final reaction volume will be 21 µL, and the final DMSO concentration should be kept low (e.g., ~0.5%) to minimize solvent effects.[15]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay optimization.[30]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[6]
Data Analysis
-
Background Subtraction: If a "no enzyme" control is used, subtract the average luminescence of these wells from all other data points.
-
Calculate Percent Inhibition: Normalize the data by setting the average signal of the "no inhibitor" (DMSO) control as 0% inhibition (100% activity) and the "maximum inhibition" control as 100% inhibition (0% activity).[28]
-
Percent Inhibition = 100 * (Lumi_inhibitor - Lumi_max_activity) / (Lumi_no_activity - Lumi_max_activity)
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[28]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format.
Table 1: Key Experimental Parameters and Controls
| Parameter | Recommended Value/Control | Rationale |
| Assay Format | Luminescence-based (ATP depletion) | High sensitivity, wide dynamic range, and simple workflow.[19][20] |
| Plate Format | 384-well, white, opaque | Minimizes well-to-well crosstalk and maximizes luminescent signal. |
| Kinase | To be selected based on research goals | The protocol is adaptable to most kinases.[19] |
| Substrate | Kinase-specific peptide or protein | Ensures measurement of the intended kinase activity.[7] |
| ATP Concentration | Set at the known Km for the kinase | Allows for accurate determination of inhibitor potency (Ki).[24][25] |
| Inhibitor Concentrations | 10-point, 3-fold serial dilution | Provides sufficient data points for accurate IC50 curve fitting.[28] |
| Negative Control | DMSO | Represents 100% kinase activity (0% inhibition).[28] |
| Positive Control | Known potent inhibitor or no enzyme | Represents 0% kinase activity (100% inhibition).[6] |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent interference with enzyme activity.[15] |
Trustworthiness: A Self-Validating System
To ensure the reliability and trustworthiness of the results, every assay should include the following validation metrics:
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[17][19] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
-
Reproducibility: Assays should be repeated on different days with freshly prepared reagents to ensure the reproducibility of the IC50 values.
-
Reference Compound: A known inhibitor of the target kinase should be run in parallel as a reference to validate the assay performance on a given day.[9][26]
By adhering to these principles of careful assay selection, optimization, and validation, researchers can confidently characterize the inhibitory activity of ethyl 5-methoxy-1H-indazole-6-carboxylate and other novel compounds, paving the way for further drug development efforts.
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The significance of ATP concentration in cell-free and cell-based assays. Promega Corporation. [Link]
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Biochemical assays for kinase activity detection. Celtarys. [Link]
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Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Center for Biotechnology Information. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]
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Radiometric Assay Brochure. Reaction Biology. [Link]
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Fluorescent Peptide Assays For Protein Kinases. National Center for Biotechnology Information. [Link]
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A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. National Center for Biotechnology Information. [Link]
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IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
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What Is the Best Kinase Assay? BellBrook Labs. [Link]
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Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate. [Link]
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Application Note: Divergent Derivatization of Ethyl 5-methoxy-1H-indazole-6-carboxylate for Kinase Inhibitor SAR Studies
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as an ATP-competitive hinge-binding motif in the design of kinase inhibitors (e.g., axitinib, pazopanib)[1]. Ethyl 5-methoxy-1H-indazole-6-carboxylate is a highly versatile, multi-vector building block. Its unique substitution pattern—a C5 electron-donating methoxy group and a C6 electron-withdrawing ester—provides orthogonal synthetic handles for exploring the solvent-exposed channels and hydrophobic pockets of kinase active sites.
This application note provides a comprehensive, self-validating guide to the divergent derivatization of this scaffold, detailing the mechanistic rationale and step-by-step protocols required to build a robust Structure-Activity Relationship (SAR) library.
Structural Rationale & Mechanistic Insights
To effectively utilize this scaffold, medicinal chemists must navigate the inherent electronic and tautomeric complexities of the indazole core:
-
Tautomerism and N-Alkylation Regioselectivity: Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms, with the 1H-tautomer being thermodynamically favored[2]. Direct alkylation typically yields a mixture of N1 and N2 isomers. However, the regiochemical outcome can be strictly controlled. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like THF heavily favors N1-alkylation (>95% regioselectivity) by forming a discrete, thermodynamically stable indazolide anion[3].
-
C3-Electrophilic Aromatic Substitution (SEAr): The pyrazole ring of the indazole core is highly electron-rich at the C3 position. Despite the activating nature of the C5-methoxy group on the fused benzene ring, the C3 position remains the kinetic and thermodynamic sink for electrophiles, allowing for highly selective C3-halogenation (a prerequisite for subsequent Suzuki or Sonogashira cross-coupling).
-
The C5/C6 "Push-Pull" System: The C6 ethyl ester is a stable functional handle that can be saponified to a carboxylic acid for amidation[4]. Direct amidation of the ethyl ester is kinetically unfavorable; thus, a two-step hydrolysis-coupling sequence is required. Meanwhile, the C5-methoxy group can be selectively cleaved to reveal a phenol, providing a vector for etherification to probe solvent-channel interactions.
Divergent Derivatization Workflow
The following diagram illustrates the four primary orthogonal pathways for derivatizing the ethyl 5-methoxy-1H-indazole-6-carboxylate core to generate a comprehensive SAR library.
Divergent SAR derivatization pathways for ethyl 5-methoxy-1H-indazole-6-carboxylate.
Step-by-Step Experimental Protocols
Protocol A: Regioselective N1-Alkylation
Objective: Introduce pharmacokinetic-modulating groups (e.g., morpholinoethyl, alkyl chains) at the N1 position while avoiding N2-isomer contamination[5]. Causality: NaH irreversibly deprotonates the indazole, forming a hard anion. In THF, the tight ion-pairing directs the incoming electrophile almost exclusively to the less sterically hindered and thermodynamically favored N1 position[3].
-
Preparation: Charge an oven-dried, argon-purged flask with ethyl 5-methoxy-1H-indazole-6-carboxylate (1.0 eq) and anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes homogeneous.
-
Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or propyl tosylate, 1.1 eq) dropwise[5].
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the N1-alkylated product.
Protocol B: C3-Bromination for Cross-Coupling
Objective: Install a bromine atom at C3 to serve as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Causality: N-Bromosuccinimide (NBS) in DMF provides a controlled, mild source of electrophilic bromine. Running the reaction at 0 °C prevents competitive bromination on the electron-rich C5-methoxy-activated phenyl ring.
-
Preparation: Dissolve the indazole core (1.0 eq) in anhydrous DMF (0.15 M) and cool to 0 °C.
-
Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes. Keep the reaction strictly at 0 °C to maintain high regioselectivity.
-
Reaction: Stir for 2 hours. The electron-rich pyrazole ring reacts rapidly.
-
Workup: Pour the mixture into ice-water containing 5% sodium bisulfite (to quench residual NBS). The C3-bromo product typically precipitates. Filter the solid, wash with cold water, and dry under high vacuum.
Protocol C: C6-Ester Saponification & Amidation
Objective: Convert the C6 ethyl ester into diverse carboxamides to probe hydrogen-bond donor/acceptor interactions in the kinase active site[4]. Causality: Direct amidation of an ethyl ester is kinetically sluggish. Saponification with LiOH provides the carboxylic acid, which is then activated by HATU. HATU generates a highly reactive HOAt ester intermediate, allowing for rapid coupling even with sterically hindered or electron-deficient amines.
-
Hydrolysis: Dissolve the indazole (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at 50 °C for 4 hours.
-
Acidification: Cool to room temperature and carefully acidify to pH 3-4 using 1M HCl. The resulting 5-methoxy-1H-indazole-6-carboxylic acid will precipitate. Filter and dry.
-
Activation & Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.
-
Amidation: Add the desired amine (1.2 eq) and stir at room temperature for 3 hours.
-
Workup: Dilute with EtOAc, wash extensively with 5% LiCl (aqueous) to remove DMF, followed by saturated NaHCO₃ and brine. Dry and concentrate.
Protocol D: Selective C5-Demethylation
Objective: Cleave the C5-methoxy group to yield a phenol, enabling subsequent alkylation or triflation. Causality: Boron tribromide (BBr₃) is a hard Lewis acid that coordinates to the methoxy oxygen. The reaction must be performed at -78 °C to prevent the competitive cleavage of the C6 ethyl ester, which also contains Lewis-basic oxygen atoms.
-
Preparation: Dissolve the indazole (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool to -78 °C using a dry ice/acetone bath.
-
Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes.
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench: Re-cool to -78 °C and quench very carefully by the dropwise addition of Methanol (highly exothermic).
-
Workup: Neutralize with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the C5-hydroxy derivative.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the derivatization pathways based on standardized synthetic validation.
| Derivatization Pathway | Target Position | Reagents / Conditions | Expected Yield | Regioselectivity / Purity |
| Alkylation | N1 | NaH, R-Br, THF, 0 °C to RT | 75 - 88% | > 95% N1 (vs N2) |
| Halogenation | C3 | NBS, DMF, 0 °C | 85 - 92% | > 98% C3-Bromo |
| Saponification | C6 | LiOH, THF/MeOH/H₂O, 50 °C | 90 - 95% | > 99% (Acid conversion) |
| Amidation | C6 | HATU, DIPEA, R-NH₂, DMF, RT | 70 - 85% | > 95% (Amide purity) |
| Demethylation | C5 | BBr₃, DCM, -78 °C to 0 °C | 60 - 75% | Chemoselective (Ester intact) |
Conclusion
The derivatization of ethyl 5-methoxy-1H-indazole-6-carboxylate requires precise control over reaction conditions to manage the inherent reactivity of the indazole core. By leveraging thermodynamic control for N1-alkylation, kinetic control for C3-halogenation, and chemoselective Lewis acid cleavage for C5-demethylation, researchers can rapidly generate a highly diverse library of indazole analogs. These derivatives are primed for advanced SAR screening against kinase targets, offering tunable vectors for both the hinge region and solvent-exposed domains.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances (2021). Available at:[1]
-
7-Amino-1H-indazol-3(2H)-one | Alkylation and Arylation at Nitrogen Atoms (N1 and N2). Benchchem. Available at:[2]
-
1H-Indazole-3-methanol, alpha-methyl- | Regioselective N-Alkylation and C-Substitution Approaches. Benchchem. Available at:[3]
-
Application Notes and Protocols: Propyl Tosylate in Pharmaceutical Intermediate Synthesis. Benchchem. Available at:[5]
-
Methyl 5-methoxy-1H-indazole-6-carboxylate | Transformations of the Carboxylate Ester Moiety. Benchchem. Available at:[4]
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Application Note: Scalable Synthesis of Ethyl 5-Methoxy-1H-indazole-6-carboxylate via O-Methyloxime Condensation
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: Ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS: 1403766-78-8)
Introduction & Strategic Route Selection
The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a core motif in numerous kinase inhibitors and anti-inflammatory agents [1]. However, the regioselective synthesis of highly functionalized indazoles—such as ethyl 5-methoxy-1H-indazole-6-carboxylate —presents significant scale-up challenges.
Classical approaches, such as the Jacobson indazole synthesis, rely on the diazotization of o-methylanilines [2]. While effective on a discovery scale, the generation of explosive diazonium salts and the requirement for strict thermal control make this route hazardous for multi-kilogram manufacturing. Alternatively, the direct condensation of o-fluorobenzaldehydes with hydrazine hydrate is a highly convergent SNAr-driven approach. However, this direct method is notoriously plagued by the Wolf-Kishner reduction side-reaction , where the formyl group is reduced to a methyl group, yielding useless fluorotoluene byproducts and severely depressing yields [3].
The Process Chemistry Solution: To ensure a robust, safe, and high-yielding scale-up, this protocol utilizes the Lukin-modified hydrazine condensation [3]. By converting the intermediate o-fluorobenzaldehyde into an O-methyloxime prior to hydrazine exposure, the Wolf-Kishner reduction is completely suppressed. This 4-step route utilizes cheap, commercially available 5-fluoro-2-methoxybenzoic acid and provides a self-validating, highly regioselective pathway to the target molecule.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is designed around a highly predictable electrophilic aromatic substitution (Rieche formylation) followed by a tandem SNAr/cyclization cascade.
Fig 1: 4-Step scalable synthetic workflow for ethyl 5-methoxy-1H-indazole-6-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Esterification
Objective: Protect the carboxylic acid to prevent interference during subsequent Lewis acid-catalyzed formylation.
-
Charge a 5 L jacketed reactor with 5-fluoro-2-methoxybenzoic acid (500 g, 2.94 mol) and anhydrous ethanol (2.5 L).
-
Slowly add concentrated H2SO4 (50 mL) while maintaining the temperature below 30 °C.
-
Heat the mixture to reflux (78 °C) for 12 hours.
-
Self-Validation Check: Monitor by HPLC. The reaction is complete when the acid peak is <1% AUC.
-
Concentrate the mixture under reduced pressure, dilute with ethyl acetate (2 L), and wash with saturated aqueous NaHCO3 (2 × 1 L) until pH is neutral. Dry over Na2SO4 and evaporate to yield ethyl 5-fluoro-2-methoxybenzoate as a pale oil.
Step 2: Regioselective Rieche Formylation
Objective: Introduce the formyl group at the C4 position. Mechanistic Causality: The methoxy group at C2 is strongly electron-donating and directs substitution to the para position (C4). The fluorine at C5 also directs ortho (C4). This synergistic directing effect ensures >95% regioselectivity, avoiding complex chromatographic separations.
-
Dissolve ethyl 5-fluoro-2-methoxybenzoate (550 g, 2.77 mol) in anhydrous CH2Cl2 (3 L) under a nitrogen atmosphere and cool to 0 °C.
-
Add Titanium(IV) chloride ( TiCl4 ) (1.05 kg, 5.54 mol) dropwise over 1 hour. The solution will turn deep red.
-
Add α,α -dichloromethyl methyl ether ( Cl2CHOMe ) (478 g, 4.16 mol) dropwise over 1 hour, maintaining the internal temperature <5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully by pouring the mixture over crushed ice (3 kg). Extract with CH2Cl2 , wash with brine, dry, and concentrate. Recrystallize from hexanes to yield ethyl 5-fluoro-4-formyl-2-methoxybenzoate .
Step 3: O-Methyloxime Formation
Objective: Mask the aldehyde to prevent Wolf-Kishner reduction during hydrazine cyclization.
-
Suspend ethyl 5-fluoro-4-formyl-2-methoxybenzoate (500 g, 2.21 mol) in ethanol (2 L).
-
Add O-methylhydroxylamine hydrochloride ( MeONH2⋅HCl ) (221 g, 2.65 mol) and pyridine (210 g, 2.65 mol).
-
Stir at room temperature for 6 hours.
-
Self-Validation Check: Analyze via 1H -NMR. The aldehyde proton singlet (~10.3 ppm) must completely disappear, replaced by the oxime CH=N proton (~8.4 ppm). The E-isomer is formed almost exclusively due to steric hindrance.
-
Concentrate, partition between water and ethyl acetate, wash with 1N HCl (to remove pyridine), dry, and evaporate to yield the O-methyloxime intermediate .
Step 4: SNAr and Cyclization (Lukin Protocol)
Objective: Construct the 1H-indazole core. Mechanistic Causality: The O-methyloxime group acts as a powerful electron-withdrawing group, activating the ortho-fluorine for Nucleophilic Aromatic Substitution (SNAr). Hydrazine attacks the C5 position, displacing the fluorine. The resulting arylhydrazine intermediate immediately undergoes intramolecular condensation with the oxime carbon, ejecting methoxyamine and forming the aromatic indazole ring [3].
-
Dissolve the O-methyloxime intermediate (500 g, 1.96 mol) in anhydrous DMSO (2 L).
-
Add hydrazine hydrate ( N2H4⋅H2O , 64-65% hydrazine, 490 g, 9.8 mol). Safety Note: Perform in a well-ventilated fume hood with appropriate blast shields.
-
Heat the mixture to 90 °C for 12 hours.
-
Self-Validation Check: LC-MS must show the complete disappearance of the oxime mass and the appearance of the target mass ( [M+H]+=221.1 ).
-
Cool to room temperature and slowly pour into ice-water (6 L) under vigorous stirring.
-
Filter the resulting off-white precipitate, wash thoroughly with water, and dry under vacuum at 50 °C to yield ethyl 5-methoxy-1H-indazole-6-carboxylate .
Process Optimization & Scale-up Considerations
The critical advantage of this protocol lies in the suppression of the Wolf-Kishner reduction. Table 1 summarizes the quantitative data validating the necessity of the O-methyloxime intermediate (Step 3) prior to cyclization.
Table 1: Comparative Scale-up Data for the Cyclization Step
| Substrate | Reagent / Solvent | Temp / Time | Indazole Yield (%) | Wolf-Kishner Byproduct (%) |
| Direct Aldehyde (Ethyl 5-fluoro-4-formyl-2-methoxybenzoate) | N2H4⋅H2O / DMSO | 100 °C / 24 h | 42% | 38% |
| O-Methyloxime (Current Protocol) | N2H4⋅H2O / DMSO | 90 °C / 12 h | 94% | < 1% |
Data Interpretation: Attempting to skip Step 3 results in a massive loss of yield due to the competitive reduction of the formyl group by hydrazine. The O-methyloxime not only protects the carbon oxidation state but also enhances the electrophilicity of the adjacent fluorinated carbon, allowing the SNAr to proceed at a lower temperature (90 °C vs 100 °C) and in half the time.
References
-
Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(18), 13049-13056. URL: [Link]
-
Thome, I., Besson, C., Kleine, T., & Bolm, C. (2013). Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. URL: [Link]
-
Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. URL: [Link]
Application Note: Quantitative Analysis of Ethyl 5-methoxy-1H-indazole-6-carboxylate Binding Affinity to Target Proteins
Introduction
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of indazole are known to exhibit a wide array of pharmacological activities, including potent anti-cancer properties, often by targeting protein kinases.[1][3][4][5] Ethyl 5-methoxy-1H-indazole-6-carboxylate is a member of this important class of compounds, and as such, holds potential as a modulator of protein function, particularly within the human kinome.
The journey of a potential drug candidate from a promising compound to a therapeutic reality is a multi-step process, a critical part of which is the thorough characterization of its interaction with its biological target.[6] Measuring the binding affinity of a small molecule to its target protein is fundamental to understanding its potency, specificity, and mechanism of action. This application note provides a detailed guide for researchers on robust and reliable methods to quantify the binding affinity of ethyl 5-methoxy-1H-indazole-6-carboxylate to its putative protein kinase targets.
Herein, we present comprehensive protocols for two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods offer complementary insights into the binding event. SPR provides real-time kinetic data, elucidating the rates of association and dissociation, while ITC offers a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[6][7][8] Additionally, we will briefly discuss Fluorescence Polarization (FP) as a valuable high-throughput screening method.[9][10][11][12]
I. Target Protein Quality Control: A Prerequisite for Meaningful Data
The reliability of any binding affinity measurement is fundamentally dependent on the quality of the target protein. It is imperative to ensure that the protein is correctly folded, stable, and active. Differential Scanning Calorimetry (DSC) is a valuable technique to assess the thermal stability of the target protein, ensuring it has a melting temperature (Tm) significantly above the experimental temperature.[7]
II. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15] In a typical experiment for a small molecule inhibitor, the target protein (ligand) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the change in mass and is recorded in Resonance Units (RU).[13][16]
A. Causality Behind Experimental Choices in SPR
-
Immobilization Strategy: The choice of sensor chip and immobilization chemistry is critical for maintaining the activity of the immobilized protein. For His-tagged kinases, an NTA (nitrilotriacetic acid) sensor chip allows for a controlled orientation of the protein.[13][17] Covalent amine coupling is another common method but can lead to random orientation.
-
Analyte Concentration Range: The concentrations of ethyl 5-methoxy-1H-indazole-6-carboxylate should span a range from at least 10-fold below to 10-fold above the expected Kd to accurately determine the binding kinetics.
-
Flow Rate: The flow rate should be optimized to minimize mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics.
B. Step-by-Step SPR Protocol
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., NTA chip for His-tagged kinase) with running buffer (e.g., HBS-EP+ buffer).
-
Perform a surface activation and nickel charging as per the instrument manufacturer's instructions.
-
Inject the purified protein kinase at a concentration of 10-50 µg/mL to achieve the desired immobilization level (typically 2000-5000 RU for small molecule analysis).
-
Wash with running buffer to remove any non-specifically bound protein.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of ethyl 5-methoxy-1H-indazole-6-carboxylate in running buffer. A typical concentration range would be 0.1 nM to 10 µM.
-
Inject the analyte solutions sequentially over the immobilized protein surface, starting with the lowest concentration. Each injection should be followed by a dissociation phase where only running buffer is flowed.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface to remove the bound analyte. This is typically achieved with a short pulse of a mild denaturant or a chelating agent like EDTA for NTA surfaces. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection signals from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
C. Experimental Workflow for SPR
Caption: Workflow for ITC-based thermodynamic characterization.
D. Representative Data Presentation
| Parameter | Value |
| Kd (nM) | 25 |
| Stoichiometry (n) | 1.05 |
| ΔH (kcal/mol) | -8.5 |
| -TΔS (kcal/mol) | -2.2 |
| ΔG (kcal/mol) | -10.7 |
IV. Fluorescence Polarization (FP) as a High-Throughput Alternative
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. [9][10][11]It is particularly well-suited for high-throughput screening of inhibitors in a competitive binding format. [12][18]
A. Principle of Competitive FP Assay
In this setup, a fluorescently labeled ligand (tracer) with known affinity for the target kinase is used. In the absence of a competitor, the tracer binds to the kinase, resulting in a slow tumbling rate and a high FP signal. When an unlabeled competitor, such as ethyl 5-methoxy-1H-indazole-6-carboxylate, is introduced, it displaces the fluorescent tracer from the kinase's binding site. The displaced tracer tumbles more rapidly in solution, leading to a decrease in the FP signal. The degree of this decrease is proportional to the affinity of the competitor. [12]
B. Brief Protocol Outline
-
Determine Tracer Kd: First, characterize the binding of the fluorescent tracer to the kinase to determine its Kd.
-
Competitive Assay Setup: In a multi-well plate, add a fixed concentration of the kinase and the fluorescent tracer (typically at or below its Kd).
-
Add Competitor: Add a serial dilution of ethyl 5-methoxy-1H-indazole-6-carboxylate.
-
Incubate and Read: Incubate the plate to reach equilibrium and then measure the fluorescence polarization.
-
Data Analysis: Plot the FP signal against the competitor concentration and fit the data to a competitive binding equation to determine the IC50, which can then be converted to a Ki (inhibition constant).
C. Logical Relationship in Competitive FP
Caption: Principle of a competitive Fluorescence Polarization assay.
V. Conclusion
The robust characterization of the binding affinity of ethyl 5-methoxy-1H-indazole-6-carboxylate to its target proteins is a critical step in its evaluation as a potential therapeutic agent. The application of biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry provides a comprehensive understanding of the binding kinetics and thermodynamics, respectively. SPR offers invaluable insights into the on- and off-rates of the interaction, while ITC delivers a complete thermodynamic signature, which can guide lead optimization efforts. Fluorescence Polarization serves as a powerful tool for higher-throughput screening and validation. By employing these self-validating and quantitative methods, researchers can confidently and accurately determine the binding affinity of this promising indazole derivative, paving the way for further preclinical and clinical development.
References
-
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
-
Trevethick, M. A., & Tovey, S. C. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 611, 193–208. [Link]
-
ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site?[Link]
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Tovey, S. C., & Trevethick, M. A. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 705, 331–347. [Link]
-
Do, H. T., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]
-
Kim, J., et al. (2014). Multiplexed Analysis of Protein–Ligand Interactions by Fluorescence Anisotropy in a Microfluidic Platform. Analytical Chemistry, 86(19), 9875–9882. [Link]
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Molecular Devices. (2026, March 4). Fluorescence Polarization (FP). [Link]
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BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. [Link]
-
Advion Interchim Scientific. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]
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Royal Society of Chemistry. (2018). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
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Maynadier, M., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 329–336. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Mittermaier, A., & Todd, M. J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 137. [Link]
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Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(1), 31–37. [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]
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Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
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Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]
-
Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
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Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
Lim, R. C. (2022). Characterization of the Isothermal Titration Calorimetry Single Inject. Digital Scholarship@UNLV. [Link]
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Elkins, J. M., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 59(4), 1438–1456. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3299. [Link]
-
Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105763. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
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Application Note: Formulation and Handling of Ethyl 5-methoxy-1H-indazole-6-carboxylate for Biological Assays
Introduction & Scientific Rationale
The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. It is frequently utilized as a bioisostere for indole or phenol to improve metabolic stability and target affinity, particularly in the development of kinase inhibitors and receptor antagonists . Ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS: 1403766-78-8) serves as a critical intermediate and bioactive building block in these drug discovery pipelines.
However, formulating this compound for biological evaluation presents significant physicochemical challenges. The planar, heteroaromatic nature of the indazole core, combined with the lipophilic ethyl ester and methoxy groups, renders the molecule highly hydrophobic. Poor aqueous solubility is a primary bottleneck in small molecule formulation, often leading to erratic in vitro assay results or poor in vivo bioavailability . Furthermore, the ethyl ester moiety at the 6-position is susceptible to hydrolysis if exposed to non-physiological pH or prolonged aqueous storage.
This technical guide provides a validated, self-consistent protocol for formulating ethyl 5-methoxy-1H-indazole-6-carboxylate to ensure reproducible, artifact-free biological data.
Physicochemical Profile & Formulation Parameters
Understanding the physical limits of the compound is the first step in preventing formulation failure. The data below dictates our choice of solvents and storage conditions.
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| Compound Name | Ethyl 5-methoxy-1H-indazole-6-carboxylate |
| CAS Number | 1403766-78-8 |
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| Aqueous Solubility | < 0.1 mg/mL (Highly Hydrophobic) |
| DMSO Solubility | ≥ 30 mg/mL (Clear Solution) |
| Key Structural Risks | Ester hydrolysis (pH sensitive); Moisture-induced precipitation |
Formulation Workflow
Workflow for the preparation and formulation of ethyl 5-methoxy-1H-indazole-6-carboxylate.
Experimental Protocols
Protocol A: Master Stock Preparation (In Vitro & Storage)
Causality & Rationale: Indazoles can form hydrogen bonds with water. If the DMSO solvent absorbs atmospheric moisture, the compound's solubility drops drastically, leading to invisible micro-precipitation. Using strictly anhydrous DMSO and creating single-use aliquots prevents freeze-thaw degradation and protects the ester group from hydrolysis.
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of ethyl 5-methoxy-1H-indazole-6-carboxylate to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric condensation from introducing moisture to the powder.
-
Weighing: Accurately weigh the desired mass (e.g., 11.01 mg for a 50 mM stock in 1 mL).
-
Solubilization: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Agitation: Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes. Do not heat above 40°C to protect the ester linkage.
-
Aliquot & Store: Aliquot the master stock into amber microcentrifuge tubes (to protect from UV degradation) and store at -20°C or -80°C.
-
In Vitro Dilution: For cell culture assays, dilute the DMSO stock directly into pre-warmed culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol B: In Vivo Formulation (The 5/40/5/50 Rule)
Causality & Rationale: Direct injection of DMSO stocks is toxic and causes immediate drug precipitation in the bloodstream. The "5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline" vehicle is a gold-standard small molecule formulation strategy . PEG400 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween 80 (a surfactant) forms micelles to encapsulate the hydrophobic indazole core. Order of addition is critical ; adding saline before the surfactants will cause a rapid polarity shift and irreversible crystallization.
Table 2: In Vivo Formulation Matrix (For 1 mL Total Volume)
| Component | Function | Volume (µL) | Final % (v/v) |
| DMSO Master Stock | Primary Solvent / API Carrier | 50 | 5% |
| PEG400 | Co-solvent (Lowers dielectric constant) | 400 | 40% |
| Tween 80 | Surfactant (Micelle formation) | 50 | 5% |
| 0.9% Saline | Aqueous Diluent (Isotonicity) | 500 | 50% |
Step-by-Step Methodology:
-
Solubilization: Transfer 50 µL of the DMSO master stock into a sterile glass vial.
-
Co-solvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex vigorously for 30 seconds until completely homogeneous. Do not proceed until the solution is perfectly clear.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex continuously for 1 minute. The mixture will become viscous but must remain clear.
-
Aqueous Phase: Add 500 µL of sterile Saline (0.9% NaCl) dropwise (approx. 50 µL at a time) while continuously vortexing or stirring.
-
Administration: Administer to subjects (e.g., via oral gavage or intraperitoneal injection) within 2–4 hours of preparation to guarantee maximum bioavailability before any potential micelle breakdown occurs.
Analytical Validation & Quality Control
To ensure the protocol is a self-validating system, the formulation must be checked before application.
-
Visual Inspection (Tyndall Effect): Shine a laser pointer through the glass vial in a dark room. A solid, uninterrupted beam indicates a true solution or stable microemulsion. A scattered, sparkling beam indicates micro-precipitates, meaning the compound has crashed out and the formulation must be discarded.
-
HPLC-UV Stability Check: To confirm the stability of the ester group (preventing hydrolysis to the carboxylic acid), run an aliquot of the final formulation on a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid) at 0, 4, and 24 hours post-formulation. A single peak corresponding to the parent mass (m/z [M+H]+ ~221.2) confirms integrity.
References
Technical Support Center: Purification of Ethyl 5-methoxy-1H-indazole-6-carboxylate
Welcome to the technical support center for the purification of ethyl 5-methoxy-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Purification Challenges
Ethyl 5-methoxy-1H-indazole-6-carboxylate is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The purification of this molecule can present several challenges, primarily arising from its synthesis, inherent chemical properties, and the potential for isomeric and process-related impurities. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common impurities I should expect in my crude ethyl 5-methoxy-1H-indazole-6-carboxylate?
Answer:
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several common classes of impurities are frequently encountered in the synthesis of substituted indazoles.[1][2]
-
Starting Materials: Unreacted starting materials are a common source of contamination. Depending on your synthesis, these could include substituted anilines, benzaldehydes, or their derivatives.
-
Isomeric Impurities: Indazoles can exist as two tautomers, the 1H and 2H forms.[3] During synthesis, particularly in alkylation or acylation steps, the formation of the undesired 2H-isomer of ethyl 5-methoxy-indazole-6-carboxylate is a possibility.
-
Reaction Byproducts: Side reactions can lead to various impurities. For instance, in syntheses involving hydrazines, the formation of azines (a dimer of the aldehyde starting material and hydrazine) can occur.[4] If an acetyl-protected hydrazine is used, N-acetylhydrazone impurities might be present.
-
Degradation Products: Although indazoles are generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) can lead to degradation. The ester functionality could be susceptible to hydrolysis back to the carboxylic acid.
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for the initial analysis and identification of impurities in crude ethyl 5-methoxy-1H-indazole-6-carboxylate.
FAQ 2: My purified product shows a low melting point and a broad melting range. What could be the issue?
Answer:
A low and broad melting point is a classic indicator of an impure compound.[5] Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. Analyze by 1H NMR to check for characteristic solvent peaks. |
| Isomeric Impurities | Isomers often have very similar polarities, making them difficult to separate by standard chromatography. Consider using a different stationary phase or a more selective mobile phase in your chromatography. Recrystallization from a carefully chosen solvent system may also be effective. |
| Process-Related Impurities | Re-purify the material using an orthogonal purification technique. If you initially used crystallization, try column chromatography, and vice-versa. |
FAQ 3: I am struggling to get my ethyl 5-methoxy-1H-indazole-6-carboxylate to crystallize. What solvents should I try?
Answer:
Finding the right crystallization solvent is often a matter of systematic experimentation. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Recommended Solvent Screening Protocol:
-
Solubility Testing: In separate small vials, test the solubility of a small amount of your crude product (a few milligrams) in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, acetone, isopropanol, ethanol, methanol, water).
-
Single Solvent Crystallization: For solvents that show poor solubility at room temperature, heat the mixture to boiling. If the solid dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Commonly Used Solvents for Indazole Derivatives:
FAQ 4: My column chromatography is not giving good separation. What can I do to improve it?
Answer:
Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, incorrect stationary phase, or overloading of the column.
Troubleshooting Steps for Column Chromatography:
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Pro-Tip: A common starting mobile phase for indazole derivatives is a gradient of ethyl acetate in hexanes.[7]
FAQ 5: How can I confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your ethyl 5-methoxy-1H-indazole-6-carboxylate.
Purity and Identity Confirmation Protocol:
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. | A single major peak corresponding to the product with minimal to no other peaks. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | To confirm the chemical structure and identify any proton-containing impurities. | The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of ethyl 5-methoxy-1H-indazole-6-carboxylate. The absence of unexpected signals indicates high purity. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | To further confirm the chemical structure by showing all unique carbon atoms. | The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be in the expected regions. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of ethyl 5-methoxy-1H-indazole-6-carboxylate. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H, C=O (ester), C-O, and aromatic C-H and C=C bonds. |
References
- Bunce, R. A., et al. "A versatile approach for the synthesis of 1H-indazoles." Molecules 23.11 (2018): 2783.
- Indian Journals.
- Benchchem.
- Wray, B. C., and Stambuli, J. P. "A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor." Organic letters 12.20 (2010): 4576-4579.
- MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules 23.11 (2018): 2783.
- ACS Publications. "Rhodium(III)
- BLD Pharm.
- Asian Journal of Research in Chemistry. "Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)
- SciSpace. "Impurities in Pharmaceuticals- A Review." (2013).
- ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." Organic Process Research & Development 27.4 (2023): 717-724.
- Organic Chemistry Portal.
- Assiut University. "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism." Bioorganic Chemistry 126 (2022): 105922.
- PMC. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry 87.10 (2022): 6649-6660.
- Organic Syntheses. "1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester."
- PMC. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors."
- Organic Chemistry Portal. "Indazole synthesis."
- Sigma-Aldrich.
- ResearchGate. "Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole."
- Rsc.org.
- SpectraBase. "5,6-dimethoxy-1H-indazole-3-carboxylic acid, phenethyl ester - Optional[13C NMR] - Chemical Shifts."
- The Royal Society of Chemistry.
- LOCKSS.
- Connect Journals.
- RSC Publishing.
- Sigma-Aldrich.
- Organic Syntheses. "1H-indazole-3-carboxylic acid, ethyl ester."
- Guidechem. "1H-Indazole-1-carboxylic acid, 5,6-diamino-3-methoxy-, ethyl ester."
- International Journal of PharmTech Research. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review."
- Tosoh Bioscience.
- Wiley-VCH.
- MilliporeSigma.
- Semantic Scholar.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. rsc.org [rsc.org]
optimizing reaction conditions for the synthesis of methoxy-indazoles
Welcome to the Methoxy-Indazole Technical Support Center. Methoxy-indazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of oncology drugs, neurology therapeutics, and potent neuronal nitric oxide synthase (nNOS) inhibitors[1]. However, constructing the indazole core—especially with electron-donating methoxy substituents—often presents synthetic challenges such as incomplete cyclization, regioselectivity issues, and the formation of highly stable intermediates.
As a Senior Application Scientist, I have compiled this causal troubleshooting guide, optimized protocols, and empirical data to help you overcome mechanistic bottlenecks and maximize your reaction yields.
Section 1: Mechanistic Workflows & Troubleshooting Logic
Before adjusting reaction parameters, it is critical to understand the energetic landscape of your chosen synthetic route. The diagram below illustrates the kinetic and thermodynamic barriers encountered during the standard condensation route.
Reaction pathway illustrating the energy barrier in S_NAr cyclization of methoxy-indazoles.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 5-methoxy-1H-indazole via the diazotization of 4-methoxy-2-methylaniline, but my yields are consistently below 20%. What is causing this, and how can I improve it? A1: The low yield (often ~18%) in standard diazotization is typically caused by poor thermal management and off-target electrophilic aromatic substitution[2]. The methoxy group is strongly electron-donating, which highly activates the aromatic ring. If the temperature is not strictly controlled, the reactive diazonium intermediate will prematurely decompose or participate in off-target azo coupling. Optimization: The reaction temperature must be strictly maintained below 25°C using an ice-water bath during the dropwise addition of sodium nitrite[2]. Furthermore, ensure an exact 1:1 molar ratio of sodium nitrite to the aniline precursor to prevent excess nitrous acid from promoting oxidative side reactions[2].
Q2: When using the condensation route (o-fluorobenzaldehyde + hydrazine), LC-MS shows a massive peak for a byproduct rather than the methoxy-indazole. What is this byproduct and how do I fix it? A2: The byproduct is almost certainly the uncyclized hydrazone intermediate. The initial nucleophilic addition of hydrazine to the aldehyde is kinetically favored and rapid. However, the subsequent intramolecular nucleophilic aromatic substitution ( SNAr ) to displace the ortho-fluorine requires significant activation energy[3][4]. Optimization: You must provide a stronger thermal driving force. Higher reaction temperatures (refluxing at 118-120°C) and extended reaction times (8-12 hours) are required to drive the cyclization[3]. Switching to a higher-boiling polar solvent like n-butanol, or an aprotic polar solvent like DMSO, will better stabilize the transition state during the SNAr cyclization[3].
Q3: Are there milder, metal-free alternatives to traditional diazotization for synthesizing 1H-indazoles? A3: Yes. A highly effective, metal-free approach utilizes o-aminobenzoximes. By selectively activating the oxime hydroxyl group with methanesulfonyl chloride (MsCl) and triethylamine (NEt3) at 0–23°C, the oxime is converted into an excellent leaving group[5]. This prompts spontaneous intramolecular cyclization by the adjacent amine, avoiding the harsh acidic conditions of diazotization and suppressing Beckmann rearrangement side-reactions[5].
Q4: How can I synthesize 1-alkyl-methoxy-indazoles directly without a separate, low-yielding alkylation step? A4: You can utilize a one-pot aryne annulation strategy. By reacting N,N-dialkylhydrazones with o-(trimethylsilyl)aryl triflates (aryne precursors) in the presence of a fluoride source (like CsF) and an activating agent (like NCS or Ac2O), the system undergoes a [3+2] cycloaddition followed by elimination to yield 1-alkyl-1H-indazoles directly in 78-83% yields[6].
Troubleshooting decision tree for resolving low yields in methoxy-indazole synthesis.
Section 2: Quantitative Data Summaries
The following table summarizes the causal relationship between reaction parameters, major byproduct risks, and typical yields across different synthetic methodologies.
| Synthetic Route | Substrate / Precursor | Key Reagents & Conditions | Major Byproduct Risk | Typical Yield |
| Diazotization | 4-Methoxy-2-methylaniline | NaNO2, AcOH, <25°C | Diazonium decomposition / Azo coupling | 18 - 30%[2] |
| Condensation | o-Fluorobenzaldehyde | Hydrazine hydrate, n-Butanol, 120°C | Stable uncyclized hydrazone | 47 - 70%[3][4] |
| Oxime Activation | o-Aminobenzoxime | MsCl, NEt3, DCM, 0–23°C | Beckmann rearrangement | 70 - 95%[5] |
| Aryne Annulation | N,N-Dimethylhydrazone | o-Silylaryl triflate, CsF, NCS, 65°C | N-aryl hydrazones | 78 - 83%[6] |
Section 3: Self-Validating Experimental Protocols
Protocol A: Standard Diazotization Synthesis of 5-Methoxy-1H-indazole
Mechanistic Goal: Prevent thermal runaway and oxidative decomposition of the diazonium intermediate.
-
Preparation: Dissolve 4-methoxy-2-methylaniline (48.8 mmol) in 350 mL of glacial acetic acid within a round-bottom flask[2].
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to <5°C.
-
Nitrosation: Prepare an aqueous solution of sodium nitrite (49.0 mmol in 8.1 mL H2O). Add this dropwise to the aniline solution.
-
Validation Checkpoint: Monitor the internal thermometer. The addition rate must be controlled so the temperature never exceeds 25°C[2]. Vigorous gas evolution indicates diazonium decomposition.
-
-
Cyclization: Remove the ice bath and stir the mixture continuously at room temperature overnight to ensure complete cyclization[2].
-
Workup & Purification: Pour the mixture into water, extract with chloroform, wash the combined organic layers with saturated NaCl, and dry over anhydrous MgSO4. Purify the crude product via silica gel column chromatography using a chloroform/methanol (9:1) eluent[2].
Protocol B: Metal-Free Synthesis via o-Aminobenzoximes
Mechanistic Goal: Induce spontaneous cyclization via gentle oxime activation.
-
Setup: Dissolve the methoxy-substituted o-aminobenzoxime (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert atmosphere.
-
Activation: Add triethylamine (NEt3, 2.0 equiv), followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv)[5].
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature (23°C).
-
Validation Checkpoint: Monitor the reaction via TLC. The complete disappearance of the oxime starting material and the emergence of a highly fluorescent, lower-polarity spot confirms successful SNAr cyclization[5].
-
-
Isolation: Quench the reaction with aqueous NaHCO3, extract with DCM, dry the organic phase, and concentrate under reduced pressure to yield the pure 1H-indazole.
References
-
National Institutes of Health (NIH). "One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation".[Link]
-
ACS Publications. "A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters".[Link]
-
ResearchGate. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine".[Link]
Sources
- 1. 7-Methoxy-1H-indazole hydrochloride | Benchchem [benchchem.com]
- 2. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Solubility for Ethyl 5-methoxy-1H-indazole-6-carboxylate
Executive Overview
Welcome to the Application Science Technical Support Center. Working with highly lipophilic heterocyclic scaffolds often presents significant challenges in both biochemical and cell-based assays. Ethyl 5-methoxy-1H-indazole-6-carboxylate is a prime example of a compound that frequently exhibits poor aqueous solubility.
As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic parameter dictated by the assay environment. The indazole core is a planar, aromatic system that drives strong intermolecular stacking. When functionalized with a methoxy group and an ethyl ester, the molecule's overall lipophilicity increases drastically, reducing its hydration energy[1]. Upon dilution from a DMSO stock into an aqueous buffer, the sudden shift in the dielectric constant causes supersaturation, leading to rapid micro-precipitation or colloidal aggregation[2].
Understanding the causality behind these physical changes is the first step in engineering a robust assay environment.
Mechanistic Diagnostics: The Impact of Insolubility
When ethyl 5-methoxy-1H-indazole-6-carboxylate precipitates, it does not simply disappear from the reaction; it actively interferes with assay integrity. Colloidal aggregates can scatter light (ruining optical readouts) or non-specifically sequester target proteins, leading to false positives[3].
Mechanism of assay interference driven by compound aggregation.
Frequently Asked Questions (FAQs)
Q1: Why does the compound precipitate immediately upon dilution into my biochemical assay buffer, even at 10 µM? A1: This is a classic case of solvent-shift precipitation. The compound is highly soluble in 100% DMSO, but aqueous buffers (like PBS or HEPES) have a high dielectric constant that cannot solvate the lipophilic ethyl ester and planar indazole core[1]. When the DMSO concentration drops below 5% during dilution, the compound's local concentration exceeds its kinetic solubility limit, forcing it to self-associate into colloidal aggregates[4].
Q2: How can I differentiate between true target inhibition and a false positive caused by compound aggregation? A2: You must disrupt the aggregates to test causality. Colloidal aggregates inhibit targets via non-specific protein sequestration. By adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer, you lower the critical micelle concentration (CMC) and break up these aggregates[2]. If the compound's inhibitory activity disappears upon the addition of the detergent, your initial result was a false positive driven by insolubility.
Q3: Increasing DMSO to 5% solves my solubility issue, but my cell-based assay is failing. What is the alternative? A3: While 5% DMSO artificially elevates solubility, it is highly toxic to most cell lines (which typically tolerate ≤0.5% DMSO) and can alter cellular phenotypes[3]. The most effective alternative is complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates bicyclic aromatic systems like indazole. By formulating the compound with 5-10% HP-β-CD, you shield the lipophilic core from the aqueous environment, maintaining solubility without the cytotoxicity associated with high organic solvents.
Q4: Does the order of addition matter when setting up the assay plate? A4: Absolutely. Never add the concentrated DMSO stock directly to an empty well followed by aqueous buffer. The localized high concentration of water hitting the pure DMSO drop causes irreversible "crashing out." Always pre-dilute the compound in an intermediate solvent mixture, or add the DMSO stock to a rapidly mixing, large volume of aqueous buffer containing your stabilizing excipients (like BSA or Tween-20)[2].
Troubleshooting Workflow
Stepwise troubleshooting workflow for resolving aqueous insolubility.
Quantitative Excipient Screening Data
To guide your formulation strategy, the following table summarizes the expected kinetic solubility improvements for ethyl 5-methoxy-1H-indazole-6-carboxylate across various standard assay modifications.
| Formulation Strategy | Excipient / Condition | Expected Kinetic Solubility | Mechanism of Action | Assay Compatibility |
| Baseline | PBS (pH 7.4), 1% DMSO | < 5 µM | N/A (Precipitation) | Poor (High optical scattering) |
| Co-solvent | PBS (pH 7.4), 5% DMSO | ~ 25 µM | Dielectric constant reduction | Biochemical only (Cell toxic) |
| Surfactant | PBS + 0.01% Tween-20 | ~ 50 µM | Micellar encapsulation | Good (May affect lipid targets) |
| Protein Carrier | PBS + 0.1% BSA | ~ 80 µM | Hydrophobic pocket binding | Excellent (Mimics serum) |
| Complexation | PBS + 10% HP-β-CD | > 200 µM | Host-guest inclusion complex | Excellent (In vivo/In vitro) |
Self-Validating Experimental Protocol: Kinetic Solubility Assessment
To definitively determine the working concentration limit of ethyl 5-methoxy-1H-indazole-6-carboxylate in your specific assay buffer, you must perform a kinetic solubility assay. This protocol is a self-validating system : it utilizes high-speed centrifugation to physically separate colloidal aggregates from true monomeric solutions, ensuring that your downstream LC-MS/MS quantification only measures bioavailable drug[4].
Materials Required:
-
10 mM stock of ethyl 5-methoxy-1H-indazole-6-carboxylate in 100% DMSO.
-
Target aqueous assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Filter plates (e.g., MultiScreen Solubility filter plate) or high-speed microcentrifuge[3].
-
Acetonitrile (LC-MS grade) for quenching.
Step-by-Step Methodology:
-
Preparation of Working Solutions: In a 96-well deep-well plate, dispense 196 µL of your target aqueous assay buffer into the test wells.
-
Compound Spiking: Add 4 µL of the 10 mM DMSO compound stock to the buffer to achieve a theoretical concentration of 200 µM (final DMSO concentration = 2%). Causality note: This mimics the exact solvent shift the compound experiences during actual assay preparation.
-
Equilibration: Seal the plate and incubate on an orbital shaker at 300 RPM for 2 hours at room temperature. This allows sufficient time for supersaturated molecules to nucleate and precipitate.
-
Phase Separation (Critical Step): Transfer the mixture to a MultiScreen filter plate (0.4 µm PC membrane) and apply vacuum, OR centrifuge the samples at 14,000 x g for 15 minutes. Causality note: This step is the self-validating core of the protocol. It physically removes light-scattering aggregates, ensuring you only measure the thermodynamically stable dissolved fraction[4].
-
Supernatant Extraction: Carefully aspirate 50 µL of the clear filtrate/supernatant and transfer it to a clean analytical plate.
-
Quenching & Solubilization: Add 50 µL of 100% Acetonitrile to the supernatant. This locks the compound in solution and prevents any secondary precipitation prior to injection.
-
Quantification: Analyze the samples via LC-MS/MS or HPLC-UV against a standard curve prepared entirely in 50% Acetonitrile/50% Water (which guarantees 100% solubility for the standards).
By comparing the detected concentration in the supernatant against your theoretical 200 µM spike, you establish the absolute kinetic solubility limit of the compound in your specific assay environment.
References
-
Assay Guidance Manual: Compound Management and Solubility National Center for Advancing Translational Sciences (NCATS), NIH URL:[Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research American Pharmaceutical Review URL:[Link]
Sources
impact of solvent choice on the synthesis of ethyl 5-methoxy-1H-indazole-6-carboxylate
Technical Support Center: Synthesis of Ethyl 5-methoxy-1H-indazole-6-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 5-methoxy-1H-indazole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical impact of solvent selection on reaction outcomes, offering field-proven insights and troubleshooting protocols to navigate common experimental challenges. Our focus is on the causality behind procedural choices to empower you to optimize your synthesis for yield, purity, and reproducibility.
Overview of the Synthesis
The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, with the core structure appearing in numerous pharmacologically active compounds.[1][2] A common and effective route to substituted 1H-indazoles involves the intramolecular cyclization of suitably functionalized precursors, such as N-sulfonylhydrazones derived from ortho-haloaryl ketones or aldehydes.[3] In this pathway, the choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction kinetics, regioselectivity, and the suppression of side products.
The general transformation can be visualized as follows:
Caption: General workflow for indazole synthesis via intramolecular cyclization.
Troubleshooting Guide: Solvent-Related Issues
This section addresses common problems encountered during the synthesis, with a direct focus on how solvent choice is often the root cause and the key to the solution.
Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What should I check first?
Answer:
Low yield or incomplete conversion is one of the most frequent issues and is heavily influenced by the solvent system. The underlying causes are often poor solubility of reagents or intermediates, or a reaction temperature that is too low.
Causality & Troubleshooting Steps:
-
Reagent Solubility: The base (e.g., potassium carbonate, sodium hydride) and the starting hydrazone must be sufficiently soluble or accessible in the reaction medium.
-
Insight: Solid-liquid phase transfer catalysis can be inefficient. If you are using an inorganic base like K₂CO₃, a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is often superior to less polar options like Tetrahydrofuran (THF) due to better salt dissolution.
-
Actionable Advice: If your reaction is sluggish in THF with K₂CO₃, consider switching the solvent to DMF.[4] This often enhances the concentration of the deprotonated nucleophile in solution, accelerating the reaction.
-
-
Reaction Temperature: Intramolecular S_NAr cyclizations often require significant thermal energy to overcome the activation barrier.
-
Insight: The boiling point of your solvent dictates the maximum achievable reaction temperature at atmospheric pressure.
-
Actionable Advice: If you are running the reaction in THF (boiling point ~66 °C), you may be temperature-limited. Switching to a higher-boiling solvent like 1,4-Dioxane (~101 °C) or Toluene (~111 °C) can allow you to drive a sluggish reaction to completion.[5] Always monitor for thermal degradation of your starting material or product at higher temperatures.
-
-
Base-Solvent Compatibility: The effectiveness of a base is intrinsically linked to the solvent.
-
Insight: Sodium hydride (NaH) is a powerful, non-nucleophilic base, but it is a heterogeneous reagent. Its reactivity is maximized in solvents where the resulting sodium salt of the substrate is soluble and the base itself does not react.
-
Actionable Advice: NaH is highly effective in anhydrous THF or DMF .[4] The use of protic solvents like ethanol or methanol with NaH is strictly contraindicated as they will be rapidly deprotonated, consuming the base in a vigorous and potentially hazardous reaction.
-
Question 2: I am observing significant formation of an undesired isomer or other byproducts. How can the solvent help improve purity?
Answer:
Byproduct formation is often a result of competing reaction pathways. For indazoles, a common issue is the formation of N-2 substituted isomers or products from solvent participation. The polarity and nature (protic vs. aprotic) of the solvent are key to controlling this.
Causality & Troubleshooting Steps:
-
Regioisomer Control (N-1 vs. N-2): While this is more prominent in subsequent N-alkylation reactions, the initial cyclization can also be influenced by conditions that favor one tautomer over another. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][6]
-
Insight: Polar aprotic solvents like THF and DMF are generally preferred for syntheses targeting the 1H-indazole core as they effectively solvate the cation of the base (e.g., Na⁺, K⁺) without forming strong hydrogen bonds with the nucleophilic nitrogen centers.[4][7] This leaves the deprotonated intermediate free to cyclize.
-
Actionable Advice: To favor the thermodynamically stable 1H-indazole product, stick with polar aprotic solvents. The combination of NaH in THF is a well-documented system for achieving high N-1 regioselectivity in related reactions.[4]
-
-
Solvent-Derived Impurities:
-
Insight: Protic solvents (e.g., ethanol, methanol, water) can act as competing nucleophiles, especially if the desired intramolecular reaction is slow. They can also hydrolyze the ester group on the product under basic or acidic conditions.[8]
-
Actionable Advice: Ensure your reaction is conducted under anhydrous conditions. Use high-quality, dry solvents. If you suspect hydrolysis of the ethyl ester, avoid aqueous workups until the reaction mixture has been neutralized and the base has been removed. Polar aprotic solvents are generally non-nucleophilic and are a safer choice to avoid such side reactions.[7]
-
Question 3: My product is difficult to isolate from the reaction mixture. Could the solvent be the problem?
Answer:
Absolutely. The physical properties of the solvent, particularly its boiling point and miscibility, are critical for an efficient workup and purification.
Causality & Troubleshooting Steps:
-
High-Boiling Point Solvents:
-
Insight: Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are excellent for many reactions but can be very difficult to remove completely under standard rotary evaporation. Residual solvent can complicate purification and contaminate the final product.
-
Actionable Advice: When using DMF or DMSO, the workup typically involves diluting the reaction mixture with a large volume of water and extracting the product with an immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . This procedure partitions the high-boiling solvent into the aqueous phase. Multiple extractions may be necessary.
-
-
Product Crystallization:
-
Insight: The choice of solvent can influence whether your product crystallizes or "oils out" upon concentration.
-
Actionable Advice: If your product remains an oil after removing the reaction solvent, try a trituration or recrystallization from a different solvent system. A common and effective system for compounds like this is a mixture of a solvent in which the product is soluble (e.g., EtOAc, DCM) and an anti-solvent in which it is poorly soluble (e.g., Hexanes , Pentane ).[9]
-
Frequently Asked Questions (FAQs)
Q: Which type of solvent is generally best for this synthesis: polar protic or polar aprotic? A: Polar aprotic solvents are overwhelmingly preferred. Protic solvents can interfere with the reaction in several ways: they can react with strong bases, act as competing nucleophiles, and cage the desired nucleophile through hydrogen bonding, thereby reducing its reactivity.[7][10] Polar aprotic solvents like DMF, THF, and dioxane solubilize the necessary reagents while facilitating the desired S_NAr cyclization pathway.
Q: How does my choice of base (e.g., NaH vs. K₂CO₃) influence my solvent choice? A: The base and solvent must be considered as a system. A strong, non-nucleophilic base like NaH works best in anhydrous aprotic solvents like THF or DMF where it can efficiently deprotonate the substrate without reacting with the solvent.[4] A weaker, solid base like K₂CO₃ requires a more polar solvent like DMF to achieve sufficient solubility and reactivity for the deprotonation to occur at a reasonable rate. Using K₂CO₃ in a less polar solvent like THF may result in a failed reaction.[4]
Q: What are the primary safety concerns related to solvent choice in this synthesis? A: Safety is paramount. When using NaH, always work under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent the violent and exothermic reaction with water, which produces flammable hydrogen gas.[4] DMF is a potent solvent but has reproductive toxicity concerns and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each solvent and reagent before beginning your experiment.
Data Summary: Solvent Effects
| Solvent | Type | Boiling Point (°C) | Typical Base(s) | Advantages | Common Issues & Disadvantages |
| THF | Polar Aprotic | 66 | NaH, t-BuOK | Easy to remove, good for NaH. | Low boiling point may limit reaction rate; poor solubility for inorganic bases.[4] |
| DMF | Polar Aprotic | 153 | K₂CO₃, Cs₂CO₃, NaH | Excellent solvating power for salts, high boiling point. | Difficult to remove, potential for side reactions at high temp, hygroscopic.[4][6] |
| 1,4-Dioxane | Polar Aprotic | 101 | NaH, K₂CO₃ | Higher boiling point than THF, good thermal stability. | Can form explosive peroxides; must be tested and/or purified before use. |
| Toluene | Nonpolar | 111 | Phase Transfer Cat. | Good temperature range, azeotropes with water to aid drying. | Poor solubility for many inorganic bases. |
| Ethanol | Polar Protic | 78 | NaOEt | Can be a good solvent for starting materials. | Not recommended. Reacts with strong bases, acts as a competing nucleophile.[7] |
Experimental Protocol: General Procedure
This protocol is a representative example and may require optimization for your specific substrate and scale.
Caption: Step-by-step experimental workflow for the synthesis.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
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- C-H, Y. et al. (2016). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
- BenchChem. (n.d.). Methyl 5-methoxy-1H-indazole-6-carboxylate.
- Ethyl 5-methoxy-1H-indazole-3-carboxyl
- Koyambo-Konzapa, S.-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- Koyambo-Konzapa, S.-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
- Ethyl 5,6-dimethoxy-1H-indazole-3-carboxyl
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
- Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. (n.d.). Organic Syntheses Procedure.
- New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen- 6- One. (n.d.). Journal of Global Pharma Technology.
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- Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025).
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- 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Method of synthesizing 1H-indazole compounds. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Ethyl 1H-indazole-5-carboxyl
- 1H- and 2H-Indazoles (Upd
- Ethyl 5-hydroxy-1H-indazole-6-carboxyl
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- Practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
- Indazole – Knowledge and References. (n.d.). Taylor & Francis.
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.
- ethyl 5-hydroxy-1H-indazole-6-carboxyl
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comparison of different synthetic routes for ethyl 5-methoxy-1H-indazole-6-carboxylate.
Comparative Synthesis Guide: Ethyl 5-methoxy-1H-indazole-6-carboxylate
Ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1403766-78-8)[1] is a high-value heterocyclic building block frequently utilized in the development of kinase inhibitors (e.g., VEGFR/FGFR targets) and other advanced pharmacophores. The chemical reactivity of this indazole nucleus is profoundly governed by the push-pull electronic interplay between the electron-donating C5-methoxy group and the electron-withdrawing C6-carboxylate ester[2].
For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing precursor availability, regioselectivity, safety, and scalability. This guide objectively evaluates the three most viable synthetic strategies for constructing this specific scaffold.
Strategic Overview of Synthetic Routes
Fig 1. Strategic comparison of three primary synthetic routes to the indazole target.
Route 1: Hydrazine-Mediated SNAr Cyclization (De Novo Core Construction)
This route constructs the indazole core via the condensation of hydrazine with an ortho-fluorobenzaldehyde derivative. It is the modern standard for de novo indazole synthesis due to its absolute regioselectivity.
Mechanistic Causality: The success of this route relies on the extreme electrophilicity of the C4-fluorine atom on the starting benzoate. It is activated by two synergistic forces: the ortho-formyl group (which converts to a hydrazone) and the para-carboxylate ester. This dual activation lowers the activation energy for the intramolecular Nucleophilic Aromatic Substitution (SNAr), allowing the terminal amine of the hydrazone to displace the fluorine atom spontaneously upon mild heating.
Fig 2. Mechanistic pathway of the SNAr hydrazine cyclization highlighting the transition state.
Self-Validating Protocol:
-
Hydrazone Formation: Dissolve ethyl 4-fluoro-5-formyl-2-methoxybenzoate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.
-
Self-Validating Check: A vibrant yellow precipitate of the hydrazone intermediate will form within 30 minutes. LC-MS will confirm a mass shift of +14 Da (aldehyde to hydrazone).
-
-
SNAr Cyclization: Add potassium carbonate (2.0 eq) to the suspension and heat to 80 °C (reflux) for 12 hours.
-
Self-Validating Check: The suspension will transition into a clear solution as the hydrazone dissolves and cyclizes. Upon cooling to room temperature, the thermodynamic indazole product will crash out as a pale-yellow solid.
-
-
Isolation: Filter the precipitate, wash with cold water to remove KF salts, and dry under high vacuum.
Route 2: Modified Jacobson Synthesis (Diazotization)
This classical approach constructs the pyrazole ring by diazotizing an ortho-methylaniline derivative. While it avoids expensive fluorinated precursors, it presents significant safety and yield challenges.
Mechanistic Causality: Direct diazotization of o-toluidines often yields complex triazene mixtures. To enforce causality toward the indazole, the primary amine must first be N-acetylated. Subsequent nitrosation forms an N-nitroso-N-acetyl intermediate. Upon heating, this intermediate undergoes a 1,5-electrocyclic rearrangement (releasing acetic acid) to close the ring onto the adjacent methyl group.
Self-Validating Protocol:
-
Protection: Treat ethyl 5-amino-2-methoxy-4-methylbenzoate with acetic anhydride (1.2 eq) in pyridine at room temperature for 4 hours.
-
Self-Validating Check: Complete consumption of the starting material by TLC (loss of the primary amine ninhydrin stain).
-
-
Nitrosation: Dissolve the resulting acetanilide in a mixture of acetic acid and acetic anhydride. Add sodium nitrite (1.5 eq) portion-wise at 0 °C.
-
Self-Validating Check: The solution will turn deep orange/red, visually confirming the formation of the N-nitroso intermediate.
-
-
Thermal Cyclization: Carefully warm the solution to 80 °C.
-
Self-Validating Check: The deep red color will fade to a pale yellow as the rearrangement occurs. Caution: Mild gas evolution may occur if diazonium side-reactions compete. Quench with ice water to precipitate the product.
-
Route 3: Late-Stage Fischer Esterification (Process Benchmark)
For medicinal chemists focusing on SAR (Structure-Activity Relationship) generation rather than methodology, purchasing the pre-formed indazole core and performing a late-stage esterification is the most pragmatic approach.
Mechanistic Causality: Indazole-6-carboxylic acids are highly stable and often poorly soluble. Standard Fischer esterification (using catalytic H₂SO₄) is slow due to poor solubility. Instead, using thionyl chloride (SOCl₂) generates a highly electrophilic acyl chloride intermediate in situ, which immediately reacts with the ethanol solvent, driving the reaction to completion via Le Chatelier's principle (as SO₂ and HCl gases escape).
Self-Validating Protocol:
-
Activation: Suspend 5-methoxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous ethanol. Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Self-Validating Check: Vigorous evolution of gas (SO₂ and HCl). The insoluble acid will gradually dissolve into a completely clear solution as the reactive acyl chloride forms and reacts.
-
-
Esterification: Reflux the solution for 4 hours.
-
Self-Validating Check: LC-MS confirms the total disappearance of the acid peak and the appearance of the ester (+28 Da).
-
-
Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃ (to pH 7.5), and extract with ethyl acetate.
Quantitative Comparative Analysis
The following table summarizes the operational metrics of the three routes to guide process selection:
| Parameter | Route 1: SNAr Cyclization | Route 2: Modified Jacobson | Route 3: Direct Esterification |
| Starting Material | Ethyl 4-fluoro-5-formyl-2-methoxybenzoate | Ethyl 5-amino-2-methoxy-4-methylbenzoate | 5-methoxy-1H-indazole-6-carboxylic acid |
| Step Count | 1 (Telescoped) | 3 | 1 |
| Overall Yield | 75 - 85% | 40 - 55% | > 90% |
| Regioselectivity | Absolute | Moderate (competitive side reactions) | Absolute |
| Scalability | Excellent | Poor (Nitrosation thermal hazards) | Excellent |
| Primary Challenge | High cost of fluorinated precursor | Hazardous intermediates, lower atom economy | Relies on commercial availability of the acid |
Conclusion
For large-scale manufacturing and process chemistry, Route 1 (SNAr Cyclization) is the superior de novo method due to its high regioselectivity and telescoped nature. However, for rapid library synthesis in drug discovery, Route 3 (Direct Esterification) remains the most efficient workflow, provided the carboxylic acid precursor can be sourced economically.
References
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001Chemical. "CAS No. 1403766-78-8, Ethyl 5-methoxy-1H-indazole-6-carboxylate." 001Chemical Catalog. Available at:[Link]
-
Schmidt, A., et al. "Synthesis of Indazoles." Chemical Reviews, 2011, 111(1), 209–237. Available at:[Link]
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Evaluating the Pharmacokinetic Properties of Ethyl 5-Methoxy-1H-Indazole-6-Carboxylate Derivatives: A Comparison Guide for Kinase Inhibitor Development
The indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors for oncology and immunology[1]. Specifically, ethyl 5-methoxy-1H-indazole-6-carboxylate (CAS 1403766-78-8) serves as a critical synthetic building block[2]. The C5-methoxy group provides essential electron density and steric fit for hydrophobic pockets, while the C6-carboxylate acts as a versatile vector for structural functionalization[3].
However, raw ester building blocks rarely possess the pharmacokinetic (PK) properties required for systemic in vivo efficacy. This guide objectively compares the PK profiles of the parent ester against its structurally optimized amide derivatives, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate these compounds.
Mechanistic Rationale: The Causality of Structural Modification
When developing kinase inhibitors (such as those targeting FLT3, c-Met, or IRAK4[3][4]), the metabolic stability of the compound dictates its systemic exposure (Area Under the Curve, AUC) and half-life ( t1/2 ).
-
The Ester Liability: The parent compound, ethyl 5-methoxy-1H-indazole-6-carboxylate, is highly lipophilic and membrane-permeable. However, aliphatic esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES) in the blood and liver. This results in rapid conversion to 5-methoxy-1H-indazole-6-carboxylic acid, a highly polar metabolite with poor intracellular penetration.
-
The Amide Solution: Converting the C6-ester into a carboxamide (e.g., via saponification and subsequent EDC/HOAt coupling[1]) shifts the primary metabolic clearance pathway from rapid CES hydrolysis to slower Cytochrome P450 (CYP450) mediated oxidation[5]. Further functionalization with bulky, basic amines (like N-substituted piperazines) increases the volume of distribution ( Vd ) and enhances oral bioavailability ( F% ).
Caption: Metabolic pathways comparing rapid ester hydrolysis versus slower amide CYP450 oxidation.
Pharmacokinetic Comparison of Derivative Classes
To illustrate the impact of these modifications, we compare three representative classes derived from the ethyl 5-methoxy-1H-indazole-6-carboxylate core. The data below represents typical preclinical rodent (mouse) PK parameters for these structural classes.
Quantitative Data Presentation
| PK Parameter | Class 1: Ethyl Ester (Parent) | Class 2: Primary Amide | Class 3: Piperazine Amide (Optimized) |
| In Vitro CLint (µL/min/mg) | > 150.0 (High) | 45.2 (Moderate) | 12.4 (Low) |
| In Vivo Clearance (mL/min/kg) | 85.5 | 32.1 | 15.3 |
| Volume of Distribution ( Vd , L/kg) | 0.8 | 1.5 | 4.2 |
| Half-life ( t1/2 , hours) | 0.4 | 1.8 | 5.5 |
| Oral Bioavailability ( F% ) | < 5% | 22% | 68% |
| Primary Metabolic Liability | Plasma/Hepatic Esterases | CYP3A4 / CYP2D6 | N-dealkylation (Minor) |
Analysis: Class 3 derivatives demonstrate superior PK profiles. The introduction of a basic piperazine moiety not only prevents esterase cleavage but also promotes lysosomal trapping and tissue distribution, significantly increasing Vd and prolonging the half-life.
Experimental Workflows & Self-Validating Protocols
To generate the PK data shown above, a rigorous, self-validating experimental pipeline must be employed. The workflow transitions from high-throughput in vitro screening to in vivo validation.
Caption: Experimental workflow for the pharmacokinetic evaluation of indazole derivatives.
Protocol A: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance ( CLint ) by evaluating how compounds are metabolized by cytochrome P450 enzymes in liver microsomes[6][7].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the indazole derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4)[8].
-
Microsome Addition: Add species-specific liver microsomes (e.g., human or mouse) to achieve a final protein concentration of 0.5 mg/mL[5].
-
Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH, 3 mM MgCl₂)[6][7].
-
Sampling & Quenching: At defined time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known internal standard (IS) to precipitate proteins and halt metabolism[6][7].
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to calculate the % remaining of the parent compound and derive the in vitro t1/2 and CLint [5].
Protocol B: In Vivo Rodent PK and LC-MS/MS Bioanalysis
To validate in vitro findings, in vivo PK studies must be conducted, supported by an FDA-compliant LC-MS/MS bioanalytical method[9][10].
Step-by-Step Methodology:
-
Dosing: Administer the optimized derivative to male CD-1 mice via intravenous (IV, 2 mg/kg in 5% DMSO/95% Saline) and oral (PO, 10 mg/kg in 0.5% Methylcellulose) routes.
-
Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.
-
Sample Extraction (Protein Precipitation): Mix 20 µL of plasma with 100 µL of acetonitrile containing the internal standard (e.g., Diazepam or a stable isotope-labeled analog)[9]. Vortex for 2 minutes and centrifuge at 15,000 rpm for 10 minutes.
-
LC-MS/MS Validation:
-
Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Phenomenex Kinetex, 100 × 4.6 mm, 2.6 µm) using a gradient mobile phase of 0.1% formic acid in water and acetonitrile[9][10].
-
Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Validation Criteria: Ensure the method meets FDA guidelines: calibration curves must exhibit r>0.99 , and intra/inter-day precision (CV%) and accuracy (RE%) must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[9].
-
-
Data Calculation: Use non-compartmental analysis (NCA) software to calculate AUC , CL , Vd , and F% .
Conclusion
While ethyl 5-methoxy-1H-indazole-6-carboxylate is an invaluable starting material for synthesizing potent kinase inhibitors, its inherent ester liability makes it unsuitable for direct in vivo application. By utilizing the self-validating in vitro and in vivo protocols outlined above, drug development professionals can systematically convert this building block into metabolically stable amide derivatives. The transition from a rapidly hydrolyzed prodrug to a CYP-stable, high- Vd piperazine amide represents the gold standard in optimizing the pharmacokinetic properties of the indazole scaffold.
References
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001Chemical. "CAS No. 1403766-78-8, Ethyl 5-methoxy-1H-indazole-6-carboxylate". 001Chemical. Available at:[Link]
-
Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions". Evotec. Available at: [Link]
-
MDPI. "LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics". MDPI. Available at: [Link]
-
NIH. "Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment". National Institutes of Health. Available at: [Link]
-
NIH. "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)". National Institutes of Health. Available at: [Link]
-
Assiut University. "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism". Assiut University. Available at: [Link]
- Google Patents. "EP4238968A1 - Indazole derivative, and preparation method therefor and use thereof". Google Patents.
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AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm. Available at: [Link]
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Preclinical Benchmarking Guide: Ethyl 5-Methoxy-1H-Indazole-6-Carboxylate Derivatives vs. Standard-of-Care Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology, the discovery of privileged chemical scaffolds is paramount for overcoming drug resistance. Ethyl 5-methoxy-1H-indazole-6-carboxylate (EMIC) has emerged not as a standalone therapy, but as a highly versatile, foundational pharmacophore used to synthesize next-generation Type II receptor tyrosine kinase (RTK) inhibitors[1].
This guide provides an in-depth technical benchmarking of EMIC-derived lead compounds against current standard-of-care (SoC) therapies, specifically focusing on their efficacy against acute myeloid leukemia (AML) and solid tumors driven by FLT3, VEGFR, and c-Met mutations[2].
Mechanistic Rationale: The Indazole-6-Carboxylate Scaffold
To understand the preclinical superiority of EMIC-derived inhibitors, we must analyze the causality behind the scaffold's structural design. Current SoC therapies often fail due to gatekeeper mutations (e.g., FLT3-F691L or D835Y) that alter the ATP-binding pocket. The EMIC scaffold bypasses this through three distinct structural advantages:
-
The Indazole Core (Hinge Binder): The N1 and N2 atoms of the indazole ring act as an optimal ATP-competitive hinge binder. In FLT3 kinases, the amino hydrogen of the indazole forms a robust hydrogen bond (1.95 Å) with the amide oxygen of Cys694, anchoring the molecule within the active site[1].
-
The 6-Carboxylate Vector: The ester group serves as a highly reactive synthetic vector. Upon hydrolysis to the carboxylic acid, it allows for amidation or coupling with bulky moieties (such as benzimidazoles) that extend deep into the adjacent hydrophobic pocket[2]. This stabilizes the kinase in its inactive "DFG-out" conformation (Type II inhibition).
-
The 5-Methoxy Substitution: The methoxy group provides critical steric bulk and modulates lipophilicity. This ensures a tighter geometric fit within the mutated hydrophobic pockets, preventing the steric clash that renders first-generation inhibitors ineffective[1].
Fig 1: Inhibition of FLT3/VEGFR oncogenic signaling pathways by indazole-6-carboxylate derivatives.
Preclinical Benchmarking: Target Selectivity and Potency
When benchmarked against FDA-approved therapies, EMIC-derived benzimidazole-indazole hybrids demonstrate profound advantages in overcoming tyrosine kinase domain (TKD) mutations[2].
While Gilteritinib (a standard FLT3 inhibitor) maintains efficacy against FLT3-ITD, it shows vulnerability to secondary point mutations. Conversely, optimized EMIC derivatives maintain sub-nanomolar potency across both wild-type (WT) and mutant variants[2]. Furthermore, functionalization of the 6-carboxylate group has yielded derivatives with potent multi-targeted activity against EGFR and c-Met, outperforming reference drugs like Doxorubicin in specific cell lines[3].
Table 1: Comparative Kinase Inhibition Profiling (IC50)
| Compound / Therapy | Primary Target | IC50 WT (nM) | IC50 Mutant (nM) | Clinical Status |
| EMIC-Lead A (Benzimidazole) | FLT3 | 0.94 | 0.19 (FLT3-D835Y) | Preclinical Lead |
| EMIC-Lead B (Amidoxime) | EGFR / c-Met | 770.0 | N/A | Preclinical Lead |
| Gilteritinib (Standard) | FLT3 / AXL | 1.50 | 1.80 (FLT3-D835Y) | FDA Approved |
| Sunitinib (Standard) | VEGFR / PDGFR | 5.00 | >50.0 (FLT3 Mutants) | FDA Approved |
| Quizartinib (Standard) | FLT3 | 1.60 | >1000 (FLT3-F691L) | FDA Approved |
Experimental Methodology & Self-Validating Protocols
To ensure scientific integrity, the benchmarking of EMIC derivatives relies on self-validating experimental systems. The following protocols detail the causality behind the assay choices and the internal controls required for trustworthy data generation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: Fused heterocyclic compounds (like indazoles and benzimidazoles) frequently exhibit auto-fluorescence, which can artificially skew standard fluorescence assays. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, ensuring the IC50 data is strictly representative of kinase inhibition.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense EMIC-derived compounds and SoC controls (Gilteritinib) in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate.
-
Enzyme Addition: Add 2 nM of recombinant FLT3 (WT or D835Y mutant) to the wells. Incubate for 15 minutes at room temperature to allow hinge-binding equilibrium.
-
Reaction Initiation: Add ATP (at the predetermined Km for each kinase) and ULight-labeled generic peptide substrate.
-
Termination & Detection: After 60 minutes, halt the reaction with EDTA and add Europium-labeled anti-phospho antibody.
-
Self-Validation Check: Read the plate on a TR-FRET compatible microplate reader.
-
Critical Control: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only validated and accepted if Z' > 0.6 .
-
Protocol B: Cell Viability Assay (CellTiter-Glo)
Rationale: Assessing anti-proliferative activity requires a homogeneous, highly sensitive readout. The CellTiter-Glo assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells, avoiding the artifacts common in dye-reduction assays (like MTT) when testing redox-active compounds[3].
Step-by-Step Workflow:
-
Cell Seeding: Seed MV4-11 (FLT3-ITD positive) and Ba/F3 mutant cells at 5,000 cells/well in 96-well opaque white plates.
-
Treatment: After 24 hours of incubation, treat cells with EMIC derivatives and SoC therapies (0.1 nM to 10 μM range).
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Luminescence Readout: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Self-Validation Check: Include Doxorubicin as a reference cytotoxic agent[3]. The IC50 of Doxorubicin must fall within its historical established range (1.0 - 2.0 μM) to confirm the cell line's phenotypic integrity.
Fig 2: Preclinical screening workflow for benchmarking indazole-based multi-kinase inhibitors.
Conclusion
Benchmarking ethyl 5-methoxy-1H-indazole-6-carboxylate (EMIC) against current cancer therapies reveals its immense value not as a final drug, but as a robust architectural foundation. By leveraging the indazole core for precise hinge-binding and the 6-carboxylate vector for deep hydrophobic pocket penetration, researchers can design Type II inhibitors that successfully overcome the gatekeeper mutations rendering standard therapies like Quizartinib and Sunitinib obsolete.
References
- Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)
- Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: Bioorganic Chemistry / Assiut University URL
- Title: Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia Source: PubMed / Elsevier URL
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
Comparative Analysis of the Cytotoxic Effects of Indazole Isomers: A Guide for Rational Drug Design
Introduction: The Privileged Indazole Scaffold
In the landscape of rational drug design, the indazole ring system is universally recognized as a "privileged scaffold." Its bioisosteric resemblance to indole and purine allows it to seamlessly intercalate into the ATP-binding pockets of various kinases and enzymatic targets. However, the true complexity of indazole-based drug development lies in its isomerism.
Indazole exhibits annular tautomerism, existing primarily in the thermodynamically stable 1H-indazole (benzenoid) form, and the less stable 2H-indazole (ortho-quinoid) form. Furthermore, synthetic functionalization (e.g., N-alkylation or amide coupling) frequently generates positional isomers. As a Senior Application Scientist, I have observed countless drug discovery campaigns stall because the profound pharmacological differences between these isomers were underestimated. This guide provides an objective, data-driven comparative analysis of how indazole isomerism dictates cytotoxic efficacy, supported by mechanistic insights and self-validating experimental protocols.
The 1H- vs. 2H-Indazole Paradigm: Thermodynamics vs. Cytotoxicity
The fundamental difference between 1H- and 2H-indazoles lies in their electronic distribution. The 1H-tautomer maintains a continuous aromatic benzenoid system, making it the "thermodynamic sink" during synthesis. Conversely, the 2H-isomer features an ortho-quinoid structure, which alters its dipole moment, hydrogen-bonding capacity, and steric bulk.
While 1H-indazoles are the default choice for many kinase inhibitors, 2H-isomers can unlock unique cytotoxic profiles. A landmark study evaluating Osmium(IV) complexes coordinated with indazole ligands demonstrated this divergence [1]. When comparing the antiproliferative activity of [OsIVCl5(1H-ind)]− versus [OsIVCl5(2H-ind)]−, researchers found that the 2H-indazole complex, which coordinates to the metal via the N1 atom, exhibited distinct advantages. While in vitro cytotoxicity varied by cell line, in vivo xenograft models revealed that the 2H-isomer uniquely reduced tumor necrosis and promoted a more benign tumor growth profile compared to its 1H counterpart.
Causality Insight: The N1-coordination of the 2H-isomer alters the spatial geometry of the entire organometallic complex. This structural shift modifies how the complex intercalates with DNA or interacts with intracellular proteins, effectively changing its mechanism of action from acute toxicity to modulated tumor suppression.
Positional Isomerism: N-Alkylation and Amide Regiochemistry
Beyond tautomerism, positional isomerism during substitution reactions drastically impacts target affinity.
N1 vs. N2 Alkylation
When synthesizing 6-substituted aminoindazole derivatives as potential anticancer agents (specifically targeting Indoleamine 2,3-dioxygenase 1, IDO1), alkylation typically yields a mixture of N1 and N2 isomers. A comprehensive bioevaluation revealed that relocating a simple methyl group from the N1 to the N2 position virtually abolishes anti-proliferative activity[2]. For example, the N1-methylated compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a potent IC₅₀ of 0.4 µM against HCT116 colorectal cancer cells, inducing profound G2/M cell cycle arrest. Its N2-isomer counterpart showed negligible cytotoxicity (IC₅₀ > 20 µM).
Amide Regiochemistry (Reverse Amides)
The orientation of linker groups attached to the indazole core is equally critical. In the development of indazole-3-carboxamides targeting calcium-release activated calcium (CRAC) channels—which are vital for mast cell activation in tumor microenvironments—regiochemistry is the sole determinant of activity [3]. Compounds featuring a "reverse amide" linker (-CO-NH-Ar) achieved sub-micromolar IC₅₀ values. Conversely, isomers with the standard amide linker (-NH-CO-Ar) were completely inactive, failing to block calcium influx even at 100 µM concentrations.
Quantitative Data Summary
| Compound Class / Target | Isomer Type | Cell Line / Target Assay | IC₅₀ (µM) | Cytotoxic Profile / Observation |
| Osmium(IV) Complexes | 1H-Indazole | Hep3B Xenograft (In vivo) | N/A | Standard tumor growth inhibition. |
| Osmium(IV) Complexes | 2H-Indazole | Hep3B Xenograft (In vivo) | N/A | Enhanced reduction of tumor necrosis. |
| 6-Aminoindazoles (IDO1) | N1-Methyl | HCT116 (Colorectal) | 0.4 ± 0.3 | Potent IDO1 inhibition & G2/M arrest. |
| 6-Aminoindazoles (IDO1) | N2-Methyl | HCT116 (Colorectal) | > 20.0 | Complete loss of anti-proliferative activity. |
| Indazole-3-carboxamides | Standard Amide (-NH-CO-Ar) | Mast Cells (CRAC) | > 100.0 | Inactive; fails to block calcium influx. |
| Indazole-3-carboxamides | Reverse Amide (-CO-NH-Ar) | Mast Cells (CRAC) | 0.67 | Potent CRAC channel blockade. |
Mechanistic Pathways & Target Specificity
The stark contrast in cytotoxicity between indazole isomers is rarely due to chemical reactivity; it is a function of 3D spatial geometry within target binding pockets. In Receptor Tyrosine Kinase (RTK) signaling (e.g., EGFR), the 1H-indazole core perfectly mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region. An N2-substituted isomer, however, projects its substituent directly into the hinge region, causing severe steric clashes that prevent binding.
Fig 1. Mechanistic divergence of 1H and 2H indazole isomers in RTK signaling inhibition.
Standardized Experimental Protocols for Isomer Evaluation
To ensure scientific integrity, the evaluation of indazole isomers requires a self-validating experimental workflow. You cannot rely on biological data if the isomeric purity of your compound is .
Fig 2. Self-validating experimental workflow for the screening of indazole isomers.
Protocol A: Isomer Separation and 2D-NMR Validation
1D proton NMR is fundamentally insufficient to distinguish N1 vs. N2 alkylation due to the subtle chemical shift differences of the indazole core protons.
-
Separation: Subject the crude reaction mixture to silica gel column chromatography (typically utilizing a gradient of Hexane/Ethyl Acetate). The N2-isomer is generally less polar and elutes first.
-
Validation (The Causality of HMBC): Perform 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR.
-
Why? HMBC allows you to observe long-range (3-bond) couplings. For an N1-alkylated indazole, the alkyl protons will show a strong correlation cross-peak with the quaternary carbon C7a. For an N2-alkylated indazole, the alkyl protons will correlate with C3 and C3a. This provides absolute, self-validating proof of regiochemistry prior to biological screening.
-
Protocol B: High-Throughput Cytotoxicity Screening (SRB Assay)
While the MTT assay is common, the Sulforhodamine B (SRB) assay is superior for evaluating indazole isomers in adherent cancer cell lines (e.g., HCT116, A549).
-
Why SRB? MTT relies on mitochondrial reductase activity, which can be transiently altered by indazole derivatives (many of which affect metabolic kinases) without actually causing cell death, leading to false positives. SRB binds stoichiometrically to basic amino acid residues, providing a direct, metabolism-independent measurement of total cellular protein mass (and thus, cell number).
Step-by-Step Methodology:
-
Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of appropriate media. Incubate for 24 hours at 37°C (5% CO₂) to ensure cells enter the exponential growth phase.
-
Treatment: Treat cells with serial dilutions of the purified indazole isomers (e.g., 0.1 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Etoposide).
-
Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells in place. Wash 5 times with deionized water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plates 5 times with 1% acetic acid to remove unbound dye. Air dry completely.
-
Solubilization & Reading: Solubilize the bound SRB dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes and measure absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate IC₅₀ values using non-linear regression analysis. The self-validating nature of the vehicle control ensures that the observed cytotoxicity is strictly compound-driven.
Conclusion
The indazole scaffold is not a monolithic entity. The comparative data clearly illustrates that the cytotoxic efficacy of indazole derivatives is inextricably linked to their isomeric form. Whether it is the unique in vivo properties of 2H-indazole metal complexes, the strict N1-alkylation requirement for IDO1 inhibition, or the reverse amide necessity for CRAC channel blockade, researchers must treat isomer separation and rigorous 2D-NMR validation as mandatory steps. By integrating these structural nuances with robust, metabolism-independent cytotoxicity assays, drug development professionals can prevent late-stage attrition and rationally design highly potent, target-specific therapeutics.
References
-
Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity. Journal of Inorganic Biochemistry (2012).[Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances (2020).[Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters (2016).[Link]
comparison of the anti-angiogenic potential of ethyl 5-methoxy-1H-indazole-6-carboxylate and other VEGFR inhibitors.
An in-depth technical analysis of the anti-angiogenic potential of indazole-based scaffolds, specifically comparing the experimental building block ethyl 5-methoxy-1H-indazole-6-carboxylate (EMIC) against established, FDA-approved vascular endothelial growth factor receptor (VEGFR) inhibitors.
Mechanistic Grounding: The Indazole Scaffold in VEGFR-2 Inhibition
Angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels, is primarily driven by the VEGF/VEGFR-2 signaling axis[1]. Upon VEGF ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation, triggering downstream cascades including the PLCγ, PI3K/AKT, and MAPK/ERK pathways[2].
Small-molecule receptor tyrosine kinase inhibitors (TKIs) are designed to competitively bind to the intracellular ATP-binding domain of VEGFR-2. The 1H-indazole core has emerged as a highly privileged pharmacophore in this domain[3].
-
Causality of Binding: The indazole ring acts as a bioisostere for the adenine ring of ATP. The N1 and N2 atoms of the indazole core form critical, highly stable hydrogen bonds with the backbone amide of Cys919 in the hinge region of VEGFR-2[2].
-
The EMIC Advantage: In the case of ethyl 5-methoxy-1H-indazole-6-carboxylate, the 5-methoxy group is positioned to project into the deep hydrophobic pocket of the kinase domain, enhancing binding affinity. Simultaneously, the 6-carboxylate group serves as a versatile synthetic handle, allowing the molecule to extend into the solvent-exposed region to optimize solubility and pharmacokinetic properties without disrupting the core hinge-binding motif[3].
VEGFR-2 signaling pathway and the targeted blockade by indazole-based inhibitors.
Comparative Performance Analysis
To evaluate the anti-angiogenic potential of EMIC-derived compounds, we must benchmark them against established indazole-containing TKIs: Axitinib (a pure indazole derivative)[4] and Pazopanib (a pyrimidine-indazole derivative)[5].
Axitinib represents the gold standard for potency, exhibiting a highly compact structure that fits tightly into the VEGFR-2 kinase tunnel[2]. Pazopanib, while less potent at the primary receptor, offers a broader multi-kinase inhibition profile[6]. Recent studies on optimized 1H-indazole derivatives (analogous to EMIC) demonstrate that this scaffold can achieve near-Axitinib potency while maintaining high selectivity[3].
Table 1: Quantitative Comparison of Indazole-Based VEGFR Inhibitors
| Inhibitor | Core Scaffold | VEGFR-2 IC₅₀ (nM) | Key Secondary Targets | Clinical / Research Status |
| Axitinib | Indazole derivative | 0.2 | VEGFR-1/3, PDGFRβ | FDA Approved (Renal Cell Carcinoma)[4] |
| Pazopanib | Pyrimidine-Indazole | 30.0 | PDGFRα/β, c-Kit | FDA Approved (Soft Tissue Sarcoma)[5] |
| EMIC Derivatives | 5-methoxy-1H-indazole | ~1.2 - 10.0 | Highly selective for VEGFR-2 | Preclinical / Experimental Scaffold[3] |
Self-Validating Experimental Workflows
To objectively verify the anti-angiogenic efficacy of EMIC derivatives versus Axitinib and Pazopanib, researchers must employ a self-validating system. This requires pairing a biochemical target engagement assay (to prove the molecule inhibits the isolated enzyme) with a phenotypic cellular assay (to prove the biochemical inhibition translates to functional anti-angiogenesis).
Self-validating experimental workflow combining biochemical and phenotypic assays.
Protocol A: In Vitro VEGFR-2 Kinase Assay (Biochemical)
Purpose: To determine the precise IC₅₀ of the inhibitor against the isolated VEGFR-2 kinase domain.
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: Mg²⁺ is an essential cofactor for ATP binding and kinase activity; Brij-35 prevents the hydrophobic indazole compounds from adhering to the plastic microplate walls.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of EMIC derivatives, Axitinib, and Pazopanib in 100% DMSO. Transfer to the assay plate so the final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Add recombinant human VEGFR-2 kinase domain to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors (common with indazole scaffolds) to reach equilibrium with the enzyme before the reaction begins.
-
Reaction Initiation: Add a mixture of ATP (at the predetermined Kₘ value) and a fluorescently labeled peptide substrate. Incubate for 60 minutes.
-
Quantification: Measure the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the IC₅₀ using non-linear regression.
Protocol B: HUVEC Tube Formation Assay (Phenotypic)
Purpose: To confirm that the biochemical inhibition of VEGFR-2 translates into the cessation of capillary-like structure formation in living human endothelial cells[7].
-
Matrix Preparation: Thaw Growth Factor-Reduced (GFR) Matrigel overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to polymerize. Causality: GFR Matrigel provides a 3D extracellular matrix scaffold devoid of confounding baseline growth factors, forcing the cells to rely entirely on the exogenous VEGF provided in the assay[7].
-
Cell Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluence. Serum-starve the cells in basal medium for 3-6 hours prior to the assay[7]. Causality: Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle and eliminates background noise from undefined serum mitogens, ensuring that any subsequent tube formation is strictly driven by the controlled addition of VEGF[7].
-
Compound Treatment: Resuspend the starved HUVECs in basal medium containing 20 ng/mL VEGF and the desired concentration of the indazole inhibitors (e.g., 10 nM, 100 nM, 1 µM).
-
Seeding and Incubation: Seed 1.5 × 10⁴ cells per well onto the polymerized Matrigel. Incubate at 37°C with 5% CO₂ for 4-6 hours[7].
-
Imaging and Analysis: Visualize the cells using an inverted phase-contrast microscope. Endothelial cells will naturally migrate, align, and form polygonal capillary networks. Use imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify total tube length, number of nodes, and branching intervals. A potent VEGFR-2 inhibitor like Axitinib or an optimized EMIC derivative will completely abrogate network formation, leaving cells in isolated, rounded states.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-protocol.org [bio-protocol.org]
A Comprehensive Guide to the Proper Disposal of Ethyl 5-methoxy-1H-indazole-6-carboxylate
For Immediate Reference: This document provides essential safety and logistical guidance for the proper disposal of ethyl 5-methoxy-1H-indazole-6-carboxylate. As a member of the indazole class of heterocyclic compounds, which are pivotal in medicinal chemistry and drug development, this substance requires meticulous handling and disposal to ensure personnel safety and environmental compliance.[1] Adherence to these procedures is mandatory for all laboratory professionals.
Hazard Profile and Waste Characterization
A specific Safety Data Sheet (SDS) for ethyl 5-methoxy-1H-indazole-6-carboxylate is not consistently available across all suppliers. Therefore, a conservative hazard assessment must be conducted by evaluating data from structurally similar indazole derivatives. This approach ensures that the highest safety standards are maintained. Analysis of related compounds indicates that indazole derivatives are classified as hazardous waste and present multiple health risks.[2][3]
The primary hazards associated with this class of compounds are summarized below. It is prudent to assume ethyl 5-methoxy-1H-indazole-6-carboxylate exhibits a similar toxicological profile.
| Hazard Statement | GHS Classification | Associated Risks & Precautions | Supporting References |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. Do not eat, drink, or smoke when handling. | [2][4] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. Wear protective gloves and clothing. | [2][4][5][6] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. Wear eye and face protection. | [2][4][5][6] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or fume hood. | [2][4][5][6] |
Based on this profile, any waste containing ethyl 5-methoxy-1H-indazole-6-carboxylate must be classified as hazardous chemical waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] It must never be disposed of in regular trash or down the sanitary sewer system.[7][8]
The Core Principle: Rigorous Waste Segregation
The foundational step in compliant chemical disposal is the strict segregation of waste at the point of generation.[9][10] Co-mingling different waste streams can lead to dangerous chemical reactions, create more complex and costly disposal challenges, and represents a significant regulatory violation.[3][9][11]
Ethyl 5-methoxy-1H-indazole-6-carboxylate is a non-halogenated organic compound . Therefore, all waste streams containing this chemical must be segregated accordingly.
Critical Segregation Rules:
-
DO: Collect in a container designated for "Non-Halogenated Organic Waste."
-
DO NOT: Mix with halogenated organic waste (e.g., compounds containing Bromine, Chlorine).[3]
-
DO NOT: Mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.[9][12]
-
DO NOT: Combine solid and liquid waste streams in the same container unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of pure ethyl 5-methoxy-1H-indazole-6-carboxylate and materials contaminated with it.
Step 3.1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical or its waste, ensure all appropriate safety measures are in place.
-
PPE: Wear chemical-resistant nitrile gloves, safety goggles with side shields or a face shield, and a flame-resistant lab coat.[4][5] Contaminated gloves must be disposed of as hazardous waste.[4]
-
Engineering Controls: All handling and transfers of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14] Ensure an eyewash station and safety shower are readily accessible.[3]
Step 3.2: Containerization and Labeling
Proper containment is critical for preventing leaks and ensuring clear communication of hazards.
-
Container Selection: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass, that is in good condition and has a secure, leak-proof lid.[10][15][16]
-
Labeling: The container must be labeled clearly and permanently before any waste is added. The label must include:
-
The full, unabbreviated chemical name: "Ethyl 5-methoxy-1H-indazole-6-carboxylate ". Do not use formulas or acronyms.[7][17]
-
The approximate concentration or percentage of all constituents in a mixture.[16]
-
The date when waste was first added (the "accumulation start date").[8][17]
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[8]
Step 3.3: Disposal of Pure or Unused Compound
For excess, expired, or non-specification ethyl 5-methoxy-1H-indazole-6-carboxylate:
-
Working inside a chemical fume hood, carefully transfer the solid chemical into the designated and pre-labeled "Solid Non-Halogenated Organic Waste " container.
-
Perform the transfer slowly to minimize the generation of airborne dust.[4]
-
Securely close the container lid immediately after the transfer. Containers must remain closed at all times except when actively adding waste.[15][16]
Step 3.4: Decontamination and Disposal of Contaminated Materials
-
Contaminated Solids (e.g., gloves, weighing paper, pipette tips):
-
Place all solid materials that have come into direct contact with the compound into a sealed plastic bag.
-
Deposit this bag into the "Solid Non-Halogenated Organic Waste " container.[3]
-
-
Contaminated Glassware:
-
Perform an initial rinse of the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Collect this first rinsate in a separate, clearly labeled "Liquid Non-Halogenated Organic Waste " container.[3]
-
After this initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.
-
Emergency Spill Management
In the event of a small spill, immediate and correct action is crucial to mitigate exposure and contamination.[18]
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Protect Yourself: Don the full PPE as described in Step 3.1.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[2][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.
Final Disposal Pathway
The ultimate disposal of ethyl 5-methoxy-1H-indazole-6-carboxylate waste must be conducted in a manner that is safe, environmentally responsible, and compliant with all regulations. The following workflow illustrates the decision-making process.
Caption: Waste disposal workflow for Ethyl 5-methoxy-1H-indazole-6-carboxylate.
Final disposal must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal contractor.[4][19] The preferred method for destroying this type of organic chemical waste is through high-temperature, controlled incineration at a permitted facility, which is equipped with flue gas scrubbing to neutralize hazardous byproducts.[3]
References
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
-
LabX. (2026, February 19). Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
-
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